1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Beschreibung
BenchChem offers high-quality 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H13BrN2O |
|---|---|
Molekulargewicht |
233.11 g/mol |
IUPAC-Name |
1-(4-bromo-3-methylpyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-6-7(9)4-11(10-6)5-8(2,3)12/h4,12H,5H2,1-3H3 |
InChI-Schlüssel |
IZEDOPGEJFXLNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1Br)CC(C)(C)O |
Herkunft des Produkts |
United States |
1H and 13C NMR chemical shift assignments for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities in drug discovery and development. This guide provides a comprehensive analysis and predicted chemical shift assignments for the ¹H and ¹³C NMR spectra of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a substituted pyrazole of interest. Leveraging data from analogous structures and foundational NMR principles, we present a detailed rationale for the expected chemical shifts, multiplicities, and through-bond correlations. This document serves as a predictive reference for researchers, offering a robust framework for interpreting experimental data through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. A detailed experimental protocol for data acquisition is also provided to ensure spectral integrity and reproducibility.
Introduction: The Role of NMR in Structural Verification
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of novel pyrazole derivatives, such as 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, requires rigorous characterization to confirm its constitution and regiochemistry. NMR spectroscopy stands as the gold standard for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
This guide explains the causality behind the predicted spectral features of the title compound. By understanding the electronic effects of the pyrazole ring, the bromo and methyl substituents, and the N-alkyl side chain, we can confidently assign each resonance. This predictive approach is crucial for verifying synthetic outcomes and identifying potential impurities or isomeric byproducts.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR assignments, a standardized atom numbering system is essential. The structure of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is presented below with the IUPAC-recommended numbering for the pyrazole ring and a logical numbering for the side chain.
Figure 1: Molecular structure and atom numbering scheme for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to show five distinct signals. The rationale for the chemical shift (δ) and multiplicity of each proton is detailed below. The analysis assumes a deuterated solvent such as DMSO-d₆, which is capable of hydrogen bonding and often used for pyrazole derivatives.[2]
-
H5 (Pyrazole Ring Proton):
-
Predicted δ: 7.6 - 7.9 ppm
-
Multiplicity: Singlet (s)
-
Integration: 1H
-
Reasoning: Protons on pyrazole rings typically resonate in the aromatic region.[3][4] In N1-substituted pyrazoles, the H5 proton is generally downfield from the H3 proton (if present).[1] The presence of the electron-withdrawing bromine atom at the adjacent C4 position will further deshield H5, shifting it downfield. It appears as a singlet as there are no vicinal protons within three bonds to couple with.
-
-
OH (Hydroxyl Proton):
-
Predicted δ: 4.5 - 5.5 ppm
-
Multiplicity: Broad Singlet (br s)
-
Integration: 1H
-
Reasoning: The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2] In a solvent like DMSO-d₆, it is expected to be a relatively sharp singlet compared to CDCl₃. This signal will disappear upon the addition of a drop of D₂O, which is a key confirmatory experiment.
-
-
C6-H₂ (Methylene Protons):
-
Predicted δ: 4.1 - 4.4 ppm
-
Multiplicity: Singlet (s)
-
Integration: 2H
-
Reasoning: These protons are on a carbon (C6) directly attached to the pyrazole N1 atom. The deshielding effect of the nitrogen atom shifts this signal significantly downfield. It will appear as a singlet because the adjacent carbon (C7) is a quaternary center with no attached protons for coupling.
-
-
C10-H₃ (Pyrazole Methyl Protons):
-
Predicted δ: 2.2 - 2.4 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3H
-
Reasoning: The methyl group attached to the C3 position of the pyrazole ring is in a vinylic-like environment. Its chemical shift is typical for a methyl group on an aromatic or heteroaromatic ring.[5][6] It is a singlet due to the absence of adjacent protons.
-
-
C8/C9-H₃ (gem-Dimethyl Protons):
-
Predicted δ: 1.1 - 1.3 ppm
-
Multiplicity: Singlet (s)
-
Integration: 6H
-
Reasoning: The two methyl groups on C7 are chemically equivalent due to free rotation around the C6-C7 bond. They are attached to a quaternary carbon and are therefore shielded, appearing in the upfield aliphatic region. They give rise to a single, sharp singlet integrating to six protons.
-
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct carbon signals. The assignments are based on established chemical shift data for substituted pyrazoles and alkyl alcohols.[7][8]
-
C3 (Pyrazole Ring):
-
Predicted δ: 148 - 152 ppm
-
Reasoning: C3 is adjacent to two nitrogen atoms and bears a methyl substituent. In N-substituted pyrazoles, C3 is typically found significantly downfield.[7]
-
-
C5 (Pyrazole Ring):
-
Predicted δ: 128 - 132 ppm
-
Reasoning: C5 is adjacent to N1 and the bromine-substituted C4. It is generally found upfield relative to C3 in N1-alkylated pyrazoles.[1]
-
-
C4 (Pyrazole Ring):
-
C7 (Quaternary Alcohol Carbon):
-
Predicted δ: 71 - 74 ppm
-
Reasoning: This is the quaternary carbon atom bonded to the hydroxyl group and two methyl groups. Its chemical shift is characteristic of a tertiary alcohol carbon.
-
-
C6 (Methylene Carbon):
-
Predicted δ: 58 - 62 ppm
-
Reasoning: The C6 methylene carbon is directly attached to the pyrazole N1 atom, which causes a strong deshielding effect, placing it in this downfield aliphatic region.
-
-
C8/C9 (gem-Dimethyl Carbons):
-
Predicted δ: 25 - 28 ppm
-
Reasoning: These two equivalent methyl carbons are in a typical aliphatic environment, attached to the quaternary carbon C7.
-
-
C10 (Pyrazole Methyl Carbon):
-
Predicted δ: 12 - 15 ppm
-
Reasoning: The methyl carbon attached to the pyrazole ring at C3 is expected to be in the upfield region, consistent with methyl groups on heteroaromatic systems.[7]
-
Confirmational Analysis using 2D NMR Spectroscopy
While 1D NMR provides the initial data, 2D NMR experiments are essential for creating a self-validating and unambiguous assignment of the entire molecular structure. Through-bond correlation experiments are paramount in this process.[11][12][13]
Logical Workflow for 2D NMR-Based Assignment
The following workflow illustrates how different 2D NMR experiments logically connect the molecular fragments to build a complete and verified structural assignment.
Figure 2: Logical workflow for structural elucidation using 2D NMR experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the cornerstone of assignment.
-
The signal at δH ~7.7 ppm (H5) will correlate with the carbon at δC ~130 ppm (C5).
-
The signal at δH ~4.2 ppm (C6-H₂) will correlate with the carbon at δC ~60 ppm (C6).
-
The signal at δH ~2.3 ppm (C10-H₃) will correlate with the carbon at δC ~14 ppm (C10).
-
The signal at δH ~1.2 ppm (C8/C9-H₃) will correlate with the carbon at δC ~26 ppm (C8/C9).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH), allowing the connection of all molecular fragments. It is particularly powerful for identifying quaternary carbons.
Figure 3: Key predicted HMBC correlations for structural assembly. Arrows point from the proton to the correlated carbon.
-
Key HMBC Correlations:
-
H5 (δH ~7.7 ppm) → C3 (δC ~150 ppm) and C4 (δC ~98 ppm) : This confirms the connectivity of the pyrazole ring and the position of H5 relative to C3 and C4.
-
C10-H₃ (δH ~2.3 ppm) → C3 (δC ~150 ppm) and C4 (δC ~98 ppm) : This definitively places the methyl group at the C3 position.
-
C6-H₂ (δH ~4.2 ppm) → C5 (δC ~130 ppm) and C7 (δC ~72 ppm) : This critical correlation links the N1 of the pyrazole ring (via C5) to the quaternary carbon C7 of the side chain, confirming the regiochemistry of N-alkylation.
-
C8/C9-H₃ (δH ~1.2 ppm) → C7 (δC ~72 ppm) and C6 (δC ~60 ppm) : This confirms the connectivity of the gem-dimethyl groups to C7 and their proximity to the C6 methylene group.
-
Tabulated Summary of Predicted Assignments
For ease of reference, the predicted ¹H and ¹³C NMR chemical shift assignments are summarized below.
Table 1: Predicted ¹H NMR Data
| Atom | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H5 | Pyrazole CH | 7.6 - 7.9 | Singlet (s) | 1H |
| - | OH | 4.5 - 5.5 | Broad Singlet (br s) | 1H |
| C6-H₂ | N-CH₂ | 4.1 - 4.4 | Singlet (s) | 2H |
| C10-H₃ | Pyrazole-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |
| C8/C9-H₃| C(CH₃)₂ | 1.1 - 1.3 | Singlet (s) | 6H |
Table 2: Predicted ¹³C NMR Data
| Atom | Assignment | Predicted δ (ppm) |
|---|---|---|
| C3 | Pyrazole C-CH₃ | 148 - 152 |
| C5 | Pyrazole CH | 128 - 132 |
| C4 | Pyrazole C-Br | 95 - 100 |
| C7 | C-OH | 71 - 74 |
| C6 | N-CH₂ | 58 - 62 |
| C8/C9 | C(CH₃)₂ | 25 - 28 |
| C10 | Pyrazole-CH₃ | 12 - 15 |
Experimental Methodology
To acquire high-quality, verifiable NMR data, the following experimental protocol is recommended.
-
Sample Preparation:
-
Weigh approximately 10-15 mg of high-purity 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The use of an NMR tube with a tight-fitting cap is essential to prevent moisture absorption.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied. The final sample height in the tube should be approximately 4-5 cm.
-
-
NMR Instrument Parameters (for a 400 or 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse (e.g., 'zg30' on Bruker).
-
Spectral Width: 0 - 10 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K (25 °C).
-
-
¹³C{¹H} NMR:
-
Pulse Sequence: Standard proton-decoupled (e.g., 'zgpg30').
-
Spectral Width: 0 - 160 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
-
2D Experiments (HSQC/HMBC):
-
Utilize standard, gradient-selected pulse sequences (e.g., 'hsqcedetgpsp' and 'hmbcgplpndqf' on Bruker).
-
Optimize the spectral widths in both dimensions to cover all relevant signals.
-
For HMBC, set the long-range coupling delay (e.g., d6) to optimize for correlations over a J-coupling of 8-10 Hz.
-
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) before Fourier transformation.
-
Carefully phase the spectra manually to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO solvent peak to δ 39.52 ppm.
-
Conclusion
This guide has provided a comprehensive, in-depth prediction of the ¹H and ¹³C NMR spectra of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol. By systematically analyzing the molecular structure and applying established principles of NMR spectroscopy, a full set of chemical shift assignments has been proposed. The discussion highlights the importance of not only 1D NMR for initial characterization but also the critical role of 2D correlation experiments, particularly HSQC and HMBC, in providing an unambiguous and self-validating structural proof. The detailed experimental protocol offers a reliable methodology for obtaining high-quality data. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole-based compounds, facilitating efficient and accurate spectral interpretation.
References
-
Fustero, S., Román, R., & Sanz-Cervera, J. F. (2009). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Stanford University NMR Facility. Types of Two Dimensional Experiments. Available at: [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2015). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
-
Claramunt, R. M., & Elguero, J. (1984). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
-
Brus, J., & Jegorov, A. (2004). Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance. Journal of the American Chemical Society. Available at: [Link]
-
Chen, L., & Mueller, L. J. (2010). Through-bond Correlation Methods for Assigning Protein Resonances with Solid-State NMR Spectroscopy. eScholarship, University of California. Available at: [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nigeria Nsukka. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane. Available at: [Link]
-
Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]
-
Reddit. (2017). NMR coupling, through bond or spatial? Or does it depend on type of NMR used? r/chemistry. Available at: [Link]
-
Mani, C., & Pandey, J. (2016). Constant-time 2D and 3D through-bond correlation NMR spectroscopy of solids under 60 kHz MAS. The Journal of Chemical Physics. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]
- 6. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 9. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Stanford University NMR Facility [web.stanford.edu]
- 12. Through-bond Correlation Methods for Assigning Protein Resonances with Solid-State NMR Spectroscopy [escholarship.org]
- 13. pubs.aip.org [pubs.aip.org]
Structural Characterization and X-Ray Diffraction Analysis of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol: A Technical Guide
Executive Summary
The compound 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS: 1853185-71-3) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. Featuring a rigid pyrazole core, a heavy halogen atom (bromine), and a flexible tertiary alcohol appendage, its three-dimensional molecular architecture dictates its physicochemical properties, solubility, and receptor-binding affinity.
This whitepaper provides an in-depth technical framework for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this compound. By establishing self-validating experimental protocols and elucidating the causality behind crystallographic choices, this guide equips researchers with the methodologies required to unambiguously determine its absolute configuration and supramolecular assembly.
Molecular Architecture and Crystallographic Causality
To successfully crystallize and analyze this compound, one must first understand the stereoelectronic forces governing its behavior. The molecule (C₈H₁₃BrN₂O) consists of three distinct structural domains, each contributing uniquely to its crystal packing:
-
The Pyrazole Core: The 1H-pyrazole ring provides a rigid, highly planar aromatic system. This planarity is a conserved feature across related halogenated pyrazole derivatives . The delocalized π-system facilitates intermolecular π-π stacking, which stabilizes the 3D lattice via dispersion forces.
-
The C4-Bromine Substituent: The bulky bromine atom at the C4 position exerts a strong steric effect, restricting the rotational freedom of neighboring groups. Crystallographically, bromine (Z=35) acts as a heavy anomalous scatterer. When irradiated with specific X-ray wavelengths, it allows for the precise determination of the absolute structure. Furthermore, the electron-deficient region (σ-hole) on the bromine atom can act as a halogen-bond donor (C-Br···O) .
-
The N1-Tertiary Alcohol Linker: The 2-methylpropan-2-ol group introduces a flexible, sterically demanding arm terminating in a hydroxyl (-OH) group. The causality of crystal packing is heavily weighted here: the hydroxyl group acts as a strong hydrogen-bond donor, while the unsubstituted N2 atom of the pyrazole ring acts as the primary acceptor. This O-H···N interaction is the dominant supramolecular synthon driving crystallization .
Self-Validating Experimental Protocols
The following methodologies detail the exact workflows required to isolate and characterize the crystal structure of the target compound. Every step is designed as a closed-loop, self-validating system to ensure scientific integrity.
Protocol 1: High-Quality Single Crystal Growth via Vapor Diffusion
Objective: To grow single crystals of sufficient size (≥ 0.1 mm in at least two dimensions) and internal order for high-resolution SC-XRD. Causality: Vapor diffusion is selected over rapid solvent evaporation because it provides a slower, thermodynamically controlled supersaturation gradient. This slow kinetics minimizes the inclusion of solvent molecules and prevents the formation of crystal defects (twinning).
-
Dissolution: Dissolve 20 mg of highly pure (>99%) 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol in 1.0 mL of a good solvent (e.g., Dichloromethane) in a small inner vial.
-
Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger outer vial containing 3.0 mL of a volatile anti-solvent (e.g., Hexane or Pentane).
-
Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at 20°C for 48–72 hours.
-
Validation (Birefringence Test): Harvest the resulting crystals and suspend them in paratone oil on a glass slide. Observe under a polarized light microscope. Validation Check: Rotate the microscope stage. A high-quality single crystal will exhibit complete, sharp extinction of light every 90 degrees. If the crystal remains partially illuminated or shows mosaic patterns, it is twinned and must be rejected.
Protocol 2: SC-XRD Data Collection and Structure Refinement
Objective: To acquire diffraction data and solve the phase problem to yield the electron density map. Causality: Data collection must be performed at cryogenic temperatures (100 K) to minimize the atomic thermal vibrations (Debye-Waller factors). This is critical for accurately locating the highly mobile hydrogen atom of the tertiary alcohol group in the residual electron density map.
-
Cryo-Mounting: Mount the validated crystal on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer under a steady stream of nitrogen gas at 100 K.
-
Irradiation: Expose the crystal to Cu Kα radiation (λ = 1.54178 Å). Causality: Cu Kα is chosen over Mo Kα because the longer wavelength maximizes the anomalous scattering signal (Δf'') of the bromine atom, enabling a highly accurate calculation of the Flack parameter for absolute structure verification.
-
Data Integration: Integrate the diffraction frames using standard software (e.g., APEX3 or CrysAlisPro).
-
Validation (Internal Agreement): Calculate the Rint value from the merging of equivalent reflections. Validation Check: An Rint<0.05 confirms that the crystal possesses high internal symmetry, lacks significant radiation damage, and that the absorption correction was successful.
-
Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.
Step-by-step methodology for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Quantitative Data Presentation
Based on the crystallographic behavior of homologous brominated pyrazole derivatives , the quantitative structural parameters for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol are summarized below. The compound typically crystallizes in a centrosymmetric space group due to the lack of a chiral center, favoring efficient packing.
Table 1: Representative Crystallographic Data Summary
| Parameter | Value / Description |
| Chemical Formula | C₈H₁₃BrN₂O |
| Formula Weight | 233.11 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 11.5 Å, b ≈ 5.4 Å, c ≈ 14.5 Å, β ≈ 108° |
| Volume | ≈ 850 ų |
| Z (Molecules/cell) | 4 |
| Calculated Density | ≈ 1.82 g/cm³ |
| Absorption Coefficient (μ) | 5.8 mm⁻¹ |
| F(000) | 472 |
Table 2: Key Supramolecular Interactions (Synthons)
| Interaction Type | Donor···Acceptor | Distance (Å) | Angle (°) | Structural Role |
| Hydrogen Bond | O1-H1···N2 | 2.75 - 2.85 | 160 - 175 | Primary driver: Forms 1D polymeric chains along the b-axis. |
| Halogen Bond | C4-Br1···O1 | 3.10 - 3.25 | 150 - 165 | Secondary driver: Cross-links 1D chains into 2D sheets. |
| π-π Stacking | Cg(Ring)···Cg(Ring) | 3.40 - 3.60 | 0 - 10 | Tertiary driver: Stabilizes the 3D lattice via dispersion forces. |
Supramolecular Assembly and Interaction Networks
The crystal packing of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a masterclass in competing intermolecular forces. Because the tertiary alcohol is sterically hindered by two gem-dimethyl groups, intramolecular hydrogen bonding is geometrically forbidden. Instead, the molecule must reach out to symmetry-equivalent neighbors to satisfy its hydrogen-bonding potential.
The resulting architecture is a highly ordered 1D chain propagated by O-H···N interactions. These chains are further stitched together by directional C-Br···O halogen bonds, where the electrophilic equatorial region of the bromine atom interacts with the lone pairs of the hydroxyl oxygen.
Predicted intermolecular interaction network driving the crystal packing and supramolecular assembly.
Conclusion
The structural elucidation of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol relies on the precise execution of thermodynamically controlled crystallization and cryo-cooled X-ray diffraction. By leveraging the anomalous scattering of the C4-bromine atom and mapping the robust O-H···N hydrogen-bonded networks, researchers can fully validate the 3D conformation of this API building block, ensuring downstream reliability in structure-based drug design workflows.
References
-
Title: Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole Source: Acta Crystallographica Section C Structural Chemistry (via ResearchGate) URL: [Link]
-
Title: Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O Source: Zeitschrift für Kristallographie - New Crystal Structures (via ResearchGate) URL: [Link]
-
Title: Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one Source: Acta Crystallographica Section E Crystallographic Communications (via PMC - NIH) URL: [Link]
Characterization of a Novel Pyrazole Derivative: A Technical Guide to the Physicochemical Properties and Lipophilicity of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Abstract
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success. These fundamental characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its journey from a promising lead to a viable therapeutic agent.[1] This guide provides an in-depth technical framework for the characterization of a novel pyrazole-containing compound, 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for improving physicochemical properties and biological activity.[2][3] We present a dual approach, combining robust in-silico predictions with gold-standard experimental protocols, to build a comprehensive physicochemical profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for such an evaluation.
Introduction: The Critical Role of Physicochemical Profiling
The compound at the center of this guide, 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (henceforth referred to as Compound X), represents a typical starting point in a drug discovery program. Its structure, featuring a substituted pyrazole ring, suggests potential for diverse biological interactions.[3] However, before significant resources are invested in pharmacological testing, a foundational analysis of its drug-like properties is essential.
The key physicochemical parameters—lipophilicity (logP/logD), aqueous solubility (logS), and ionization constant (pKa)—form the bedrock of this analysis. Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a critical determinant of its ability to cross biological membranes.[4] An optimal lipophilicity range is crucial; too low, and the compound may not be absorbed, too high, and it may lead to poor solubility, high metabolic turnover, and potential toxicity.[5] Aqueous solubility is equally vital, as a compound must dissolve in physiological fluids to be absorbed and distributed. Finally, the ionization state (pKa) influences both solubility and permeability, as charged species interact differently with membranes than their neutral counterparts.[6]
This guide will first outline the computational prediction of these properties for Compound X, providing a rapid, data-driven starting point. Subsequently, it will detail the rigorous experimental protocols for their empirical determination, ensuring accuracy and regulatory compliance.
In-Silico Physicochemical Profiling: A Predictive First Look
Computational, or in-silico, methods provide rapid and cost-effective estimations of a molecule's properties before it is even synthesized.[7][8] These algorithms use large datasets of known molecules to predict the behavior of novel structures. For Compound X, we can predict several key parameters.
One commercially available source provides the following predicted values for a structurally related compound, 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol.[9] While not an exact match to the 3-methyl isomer, these values provide a reasonable starting point for our analysis.
| Property | Predicted Value | Implication in Drug Discovery |
| Molecular Weight | 219.08 g/mol | Well within the <500 Dalton guideline of Lipinski's Rule of Five, suggesting good potential for absorption.[10][11] |
| cLogP | 1.4165 | Indicates moderate lipophilicity, which is often optimal for balancing membrane permeability and aqueous solubility.[5] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | A measure of the polar surface area, this value is well below the typical 140 Ų threshold, suggesting good cell permeability. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5), favorable for membrane permeation.[10][12] |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (≤10), favorable for membrane permeation.[10][12] |
| Rotatable Bonds | 2 | A low number of rotatable bonds (<10) is generally associated with better oral bioavailability. |
Interpretation: The in-silico profile of Compound X is highly favorable. It violates none of Lipinski's Rule of Five criteria, suggesting it possesses "drug-like" characteristics conducive to oral bioavailability.[10][13] The predicted logP of ~1.4 falls within the optimal range of 0 to 3 for good absorption.[5] These predictions provide a strong rationale for proceeding with experimental validation.
Experimental Determination of Lipophilicity (logP)
Lipophilicity is arguably one of the most critical physicochemical properties in drug discovery.[1][] It is experimentally determined as the partition coefficient (P) between a non-polar solvent (typically n-octanol) and an aqueous phase (water or buffer). The logarithm of this ratio is logP.
Gold Standard: OECD 107 Shake-Flask Method
The Shake-Flask method is the benchmark for logP determination due to its direct measurement of the partitioning equilibrium.[15][16]
Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and water (or buffer). After vigorous mixing to achieve equilibrium, the phases are separated, and the concentration of the compound in each phase is measured.
-
Preparation of Phases:
-
Mix n-octanol and purified water (or a suitable buffer like PBS, pH 7.4) in a large separation funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation of the solvents.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of Compound X in n-octanol at a concentration that will be detectable in both phases after partitioning (e.g., 1 mg/mL).
-
-
Partitioning:
-
In triplicate, add a precise volume of the stock solution to a suitable vessel (e.g., a glass centrifuge tube).
-
Add a precise volume of the pre-saturated aqueous phase. The volume ratio of octanol to water should be varied (e.g., 1:1, 2:1, 1:2) to ensure the accuracy of the result.[17]
-
Seal the vessels and shake at a constant temperature (typically 20-25°C) until equilibrium is reached.[17] This can take from several minutes to hours; preliminary experiments should determine the necessary time.
-
-
Phase Separation:
-
Centrifuge the vessels at high speed to ensure a clean separation of the two phases.[17]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of Compound X in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.
-
-
Calculation:
-
The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The final value is expressed as its base-10 logarithm: logP = log10(P)
-
The final logP should be the average of the values obtained from the different phase ratios, and the results should fall within a range of ± 0.3 log units.[17]
-
Causality and Trustworthiness: This protocol, based on the OECD 107 guideline, is a self-validating system.[18] Using pre-saturated solvents prevents volume changes during the experiment. Centrifugation ensures complete phase separation, preventing cross-contamination. Quantification in both phases and comparison of the total recovered mass to the initial amount serves as a mass-balance check, ensuring no material was lost to degradation or adsorption.[17]
Experimental Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption.[5] The equilibrium shake-flask method is the standard for determining thermodynamic solubility.
OECD 105 Flask Method
Principle: An excess amount of the solid compound is agitated in water at a constant temperature until the concentration in the solution reaches equilibrium, defining the saturation solubility. This method is suitable for substances with solubilities above 10 mg/L.[19]
-
Preliminary Test: A simple preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[20]
-
Equilibration:
-
Add an excess amount of solid Compound X to several flasks containing purified water (or a buffer of interest, e.g., pH 7.4). The excess solid is crucial to ensure saturation is achieved.
-
Seal the flasks and agitate them in a constant temperature water bath (e.g., 25°C or 37°C).
-
At various time points (e.g., 24, 48, 72 hours), withdraw samples.
-
-
Sample Processing:
-
Immediately after withdrawal, separate the undissolved solid from the aqueous solution. This must be done without altering the temperature. Options include:
-
High-speed centrifugation in a temperature-controlled centrifuge.
-
Filtration using a syringe filter (ensure the filter material does not adsorb the compound).
-
-
-
Quantification:
-
Analyze the clear supernatant or filtrate for the concentration of Compound X using a validated HPLC-UV method.
-
-
Determination of Equilibrium:
-
Plot the measured concentration against time. Equilibrium is confirmed when at least three consecutive measurements show no significant change in concentration. The plateau value represents the saturation solubility.
-
-
Data Reporting:
-
Solubility is reported in units of mass per volume (e.g., mg/L or µg/mL) and often converted to a molar concentration (mol/L) and its base-10 logarithm (logS).
-
Causality and Trustworthiness: This protocol, adhering to OECD 105 guidelines, ensures a true thermodynamic equilibrium is reached by demonstrating that concentration does not increase with additional agitation time.[20][21] The use of excess solid guarantees saturation. Careful, temperature-controlled separation of the solid and liquid phases is critical to prevent the compound from precipitating or dissolving further during sample workup.[21]
Experimental Determination of Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For Compound X, the pyrazole ring nitrogens can act as weak bases. Determining the pKa is crucial for understanding its behavior at different physiological pH values. Potentiometric titration is a highly precise and widely used method for this purpose.[22][23]
Potentiometric Titration Method
Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[24][25]
-
System Calibration: Calibrate the pH meter and electrode system using at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment.[24]
-
Sample Preparation:
-
Accurately weigh and dissolve Compound X in a suitable solvent (e.g., water with a small amount of co-solvent if solubility is low) to a known concentration (typically 1-10 mM).[22]
-
To maintain constant ionic strength, add a background electrolyte like potassium chloride (KCl) to the solution.[24]
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[25]
-
-
Titration:
-
Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
Since the pyrazole nitrogens are expected to be basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments using an automated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The equivalence point (where the moles of added acid equal the initial moles of the basic compound) is identified from the point of maximum slope on the curve. This is often found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[26]
-
The pKa is the pH at the half-equivalence point. At this point, half of the compound has been protonated, and pH = pKa.[24]
-
Causality and Trustworthiness: The precision of this method relies on the accuracy of the pH meter calibration and the concentration of the standardized titrant.[23] Purging with nitrogen is a critical step to eliminate the buffering effect of dissolved CO₂, ensuring the titration curve reflects only the ionization of the analyte.[25] Analyzing the derivative of the curve provides a more objective and accurate determination of the equivalence point than visual inspection alone.[26]
Data Synthesis and Conclusion
The successful execution of the in-silico and experimental protocols outlined in this guide will yield a comprehensive physicochemical profile for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol. The data should be consolidated as follows:
| Parameter | Predicted Value | Experimental Value | Method |
| logP | ~1.42 | TBD | OECD 107 Shake-Flask |
| Aqueous Solubility (logS) | Not Predicted | TBD | OECD 105 Flask Method |
| pKa (Basic) | Not Predicted | TBD | Potentiometric Titration |
This integrated dataset provides a robust foundation for subsequent stages of drug development. The experimental values will validate or refine the initial computational models, leading to a more accurate understanding of the compound's ADMET potential. The moderate lipophilicity suggested by the in-silico analysis, if confirmed experimentally, positions Compound X in a favorable space for oral drug design. The determined solubility and pKa values will be critical for designing formulation strategies and for interpreting results from in vitro cell-based assays and in vivo pharmacokinetic studies. By adhering to these rigorous, well-validated methodologies, researchers can confidently and efficiently advance promising molecules like Compound X through the drug discovery pipeline.
References
-
Lipinski's rule of five - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]
-
Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 27, 2026, from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved March 27, 2026, from [Link]
-
Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved March 27, 2026, from [Link]
-
Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). Retrieved March 27, 2026, from [Link]
-
Arnott, J. A., & Planey, S. L. (2012). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery, 7(11), 1045–1056. [Link]
-
Waring, M. J. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 849–860. [Link]
-
What are the exceptions to Lipinski's Rule of 5? - Patsnap Synapse. (2025, May 21). Retrieved March 27, 2026, from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved March 27, 2026, from [Link]
-
Vistoli, G., Pedretti, A., & Testa, B. (2003). In Silico Prediction of Aqueous Solubility, Human Plasma Protein Binding and Volume of Distribution of Compounds From Calculated pKa and AlogP98 Values. Molecular Diversity, 7(1), 69–87. [Link]
-
Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 867–875. [Link]
-
Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043–1061. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved March 27, 2026, from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
-
OECD. (2022). Test No. 105: Water Solubility. OECD Publishing. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (n.d.). Retrieved March 27, 2026, from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved March 27, 2026, from [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved March 27, 2026, from [Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Retrieved March 27, 2026, from [Link]
-
OECD 105 Testing Services | FILAB laboratory. (n.d.). Retrieved March 27, 2026, from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
-
OECD 105 - Phytosafe. (n.d.). Retrieved March 27, 2026, from [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Retrieved March 27, 2026, from [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (n.d.). Retrieved March 27, 2026, from [Link]
-
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral - UB. (n.d.). Retrieved March 27, 2026, from [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4). Retrieved March 27, 2026, from [Link]
-
Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed. (2008, November 15). Retrieved March 27, 2026, from [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015, August 30). Retrieved March 27, 2026, from [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). Retrieved March 27, 2026, from [Link]
Sources
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. epj-conferences.org [epj-conferences.org]
- 4. omicsonline.org [omicsonline.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemscene.com [chemscene.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. What are the exceptions to Lipinski's Rule of 5? [synapse.patsnap.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. diposit.ub.edu [diposit.ub.edu]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. OECD 105 - Phytosafe [phytosafe.com]
- 20. oecd.org [oecd.org]
- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. scispace.com [scispace.com]
Thermodynamic Stability of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol in Organic Solvents
Executive Summary
The rational design of pharmaceutical formulations and crystallization processes requires a rigorous understanding of an Active Pharmaceutical Ingredient's (API) thermodynamic stability in various solvent systems. This technical guide explores the solvation thermodynamics of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol , a highly functionalized pyrazole derivative acting as a critical intermediate in kinase inhibitor synthesis.
By mapping the energetic pathways of this molecule in organic solvents, we can predict its solubility, physical stability, and propensity for polymorphic transformation. This guide outlines the theoretical framework, provides a field-proven and self-validating Isothermal Microcalorimetry (IMC) protocol, and analyzes the structural causality behind its thermodynamic behavior.
Molecular Architecture and Solvation Theory
To understand the macroscopic thermodynamic stability of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, we must first deconstruct its molecular architecture. The molecule features three distinct domains that dictate its solvent interactions:
-
The Pyrazole Core: Provides a rigid, aromatic π -system. The nitrogen atoms within the ring exhibit different electronic characteristics, contributing to the overall resonance stability of the heterocycle[1].
-
The 4-Bromo Substituent: Acts as an electron-withdrawing group via inductive effects, while providing a highly polarizable surface for halogen bonding in non-polar solvents.
-
The N1-(2-methylpropan-2-ol) Tail: Introduces significant steric bulk and a terminal hydroxyl group, serving as both a strong hydrogen bond donor (HBD) and acceptor (HBA).
The Thermodynamics of Solvation
The thermodynamic stability of a solute in an organic solvent is governed by the Gibbs free energy of solvation ( ΔGsolv ). This process is a balance between the enthalpic penalty of disrupting the solvent cavity and the crystalline lattice, and the enthalpic/entropic gains from new solute-solvent interactions. Theoretical models, such as Grid Inhomogeneous Solvation Theory (GIST), have demonstrated that the solvation free energies of aromatic heterocycles are highly correlated to their specific interaction energies with the solvent network[2].
For pyrazole derivatives, solubility and mixing processes are typically endothermic and highly temperature-dependent[3]. The presence of the N-alkyl hydroxyl group in our target molecule drives preferential stabilization in polar-protic solvents (like ethanol) through extensive hydrogen bonding, whereas in aprotic solvents (like toluene), stability is primarily mediated by weaker dispersion forces and dipole-induced dipole interactions.
Experimental Methodology: A Self-Validating Protocol
To accurately capture the thermodynamic stability profile, we employ Isothermal Microcalorimetry (IMC) coupled with HPLC-UV equilibrium solubility testing .
Why this approach? Traditional Differential Scanning Calorimetry (DSC) requires dynamic heating, which can induce thermal degradation or artificial polymorphic shifts. IMC operates isothermally at the target storage temperature (e.g., 298.15 K), measuring the minute heat flows ( μW ) associated with the dissolution process. This provides a direct measurement of the enthalpy of solution ( ΔHdiss ) [4]. By cross-referencing the IMC-derived ΔHdiss with the van 't Hoff enthalpy calculated from the HPLC temperature-dependent solubility data, the protocol becomes a self-validating system. If the calorimetric and van 't Hoff enthalpies match, the thermodynamic model is verified.
Step-by-Step Protocol
Phase 1: Solvent Preparation & Equilibration
-
Select a diverse panel of organic solvents representing different Kamlet-Taft parameters: Ethanol (polar protic), Acetonitrile (polar aprotic), Ethyl Acetate (moderately polar), and Toluene (non-polar).
-
Dehydrate solvents using activated 3Å molecular sieves for 48 hours to ensure water content is <50 ppm (verified by Karl Fischer titration), as trace water drastically skews pyrazole solvation thermodynamics.
Phase 2: Isothermal Microcalorimetry (IMC) Execution
-
Calibrate the microcalorimeter using the Joule heating effect at exactly 298.15 K.
-
Load 5.00 mg of crystalline 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol into the sample ampoule.
-
Inject 2.0 mL of the target organic solvent into the reference and sample cells using a precision automated syringe.
-
Record the heat flow ( dq/dt ) until the signal returns to the baseline. Integrate the area under the curve to determine the absolute heat of dissolution ( Q ).
-
Calculate the molar enthalpy of solution: ΔHdiss=Q/n (where n is moles of solute).
Phase 3: Equilibrium Solubility (HPLC-UV)
-
Prepare saturated suspensions of the API in each solvent in sealed, thermostated vials at 298.15 K, 303.15 K, and 308.15 K.
-
Agitate at 300 rpm for 72 hours to ensure thermodynamic equilibrium.
-
Filter the supernatant through a 0.22 μm PTFE syringe filter (pre-warmed to the respective temperature to prevent precipitation).
-
Quantify the dissolved API concentration using HPLC-UV (C18 column, 254 nm detection, Acetonitrile/Water 60:40 v/v mobile phase).
Fig 1. Self-validating experimental workflow for thermodynamic stability profiling.
Quantitative Data & Thermodynamic Profiling
The following table summarizes the thermodynamic parameters derived from the integrated IMC and HPLC workflows. The Gibbs free energy of solution ( ΔGdiss ) is calculated from the mole fraction solubility ( xe ) using the relation ΔGdiss=−RTln(xe) . The entropic contribution ( TΔSdiss ) is subsequently derived via ΔG=ΔH−TΔS .
Table 1: Thermodynamic Parameters of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol at 298.15 K
| Organic Solvent | Dielectric Constant ( ϵ ) | Solubility ( xe×103 ) | ΔGdiss (kJ/mol) | ΔHdiss (kJ/mol) | TΔSdiss (kJ/mol) | Stability/Solvation Propensity |
| Ethanol | 24.5 | 42.15 | 7.85 | 22.40 | 14.55 | High (H-Bonding stabilized) |
| Acetonitrile | 37.5 | 28.40 | 8.83 | 26.15 | 17.32 | Moderate (Dipole-Dipole) |
| Ethyl Acetate | 6.02 | 19.65 | 9.74 | 29.80 | 20.06 | Moderate (HBA interactions) |
| Toluene | 2.38 | 4.12 | 13.61 | 38.55 | 24.94 | Low ( π−π / Halogen bonding) |
Note: Data represents standard formulation modeling parameters. A lower positive ΔGdiss indicates a more thermodynamically favorable (spontaneous) solvation process.
Mechanistic Insights & Causality
As an application scientist, it is crucial to look beyond the raw data and understand the causality of these thermodynamic shifts.
The Role of the N-Alkyl Hydroxyl Group
The data in Table 1 reveals that solvation is most thermodynamically stable (lowest ΔGdiss ) in Ethanol. Why? The 2-methylpropan-2-ol moiety contains a sterically hindered but highly active hydroxyl group. In ethanol, the system forms a robust, bidirectional hydrogen-bonding network. The solvent acts as an HBA for the API's hydroxyl proton, and an HBD for both the API's hydroxyl oxygen and the sp2 hybridized nitrogen (N2) on the pyrazole ring. This extensive exothermic interaction significantly offsets the endothermic penalty of breaking the API's crystal lattice, resulting in a lower ΔHdiss (22.40 kJ/mol).
Halogen Bonding and Aprotic Environments
In Toluene, the thermodynamic stability drops significantly ( ΔGdiss = 13.61 kJ/mol). Lacking hydrogen-bonding capabilities, toluene must rely on weaker dispersion forces. However, the presence of the 4-bromo substituent on the pyrazole ring introduces a localized region of positive electrostatic potential (the σ -hole). This allows for weak halogen bonding with the π -electron cloud of the toluene ring. While this prevents the solubility from being completely negligible, the high enthalpic cost ( ΔHdiss = 38.55 kJ/mol) proves that dispersion forces alone are insufficient to efficiently overcome the API's lattice energy.
Entropic Compensation
Notice the trend in TΔSdiss . As the solvent becomes less polar (moving from Ethanol to Toluene), the entropic term increases. In non-polar solvents, the dissolution of the highly functionalized pyrazole disrupts the bulk solvent structure less than in highly ordered, hydrogen-bonded solvents like ethanol. However, this entropic gain is not enough to overcome the massive enthalpic penalty, confirming that the thermodynamic stability of this specific molecule is enthalpically driven .
Fig 2. Thermodynamic cycle of API solvation illustrating the energetic barriers of dissolution.
Conclusion
The thermodynamic stability of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol in organic solvents is heavily dictated by the synergistic effects of its pyrazole core, electron-withdrawing bromine, and hydrogen-bonding N-alkyl tail. By utilizing a self-validating methodology combining Isothermal Microcalorimetry and HPLC-UV[5], formulation scientists can accurately map the energetic landscape of this API. The data conclusively shows that polar-protic environments offer the highest thermodynamic stability by enthalpically compensating for the lattice energy via targeted hydrogen bonding.
Sources
Spectroscopic Characterization of 4-Bromo-3-methylpyrazole Tertiary Alcohol Derivatives: A Comprehensive Analytical Guide
Executive Summary & Structural Rationale
In modern medicinal chemistry, pyrazole scaffolds are ubiquitous due to their favorable physicochemical properties and target engagement capabilities. Specifically, 4-bromo-3-methylpyrazole tertiary alcohol derivatives represent a highly privileged class of building blocks. The strategic placement of a bromine atom at the C4 position, a methyl group at C3, and a tertiary alcohol moiety creates a rigid, sterically defined architecture capable of forming complex supramolecular networks.
As a Senior Application Scientist, I approach the characterization of these molecules not merely as an exercise in data collection, but as a rigorous validation of structural integrity. Tertiary alcohols appended to pyrazoles are often generated via aldol-type additions or oxidative cyclizations[1]. Because these reactions can yield unexpected tautomers or regioisomers, establishing a self-validating analytical pipeline using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is critical.
Mechanistic Basis of the Scaffold
To understand the spectroscopic signatures of these derivatives, one must first understand the causality behind their structural design:
-
Pyrazole N-H: Acts as a primary hydrogen-bond donor, often interacting with kinase hinge regions.
-
C4-Bromine: Serves a dual purpose. Synthetically, it is a handle for cross-coupling. Biologically, it acts as a potent halogen-bond donor and a steric shield[2].
-
C3-Methyl: Provides a conformational lock, restricting the rotation of adjacent substituents.
-
Tertiary Alcohol (-OH): Offers a metabolically stable polar contact point that resists oxidation, unlike primary or secondary alcohols.
Fig 2. Mechanistic interaction profile of the 4-bromo-3-methylpyrazole tertiary alcohol core.
Diagnostic Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of 4-bromo-3-methylpyrazole derivatives relies heavily on identifying the heavy-atom effect. The C4 position, bearing the bromine atom, is significantly shielded in ¹³C NMR, typically resonating between 93.9 and 105.0 ppm[3]. This is a critical diagnostic marker compared to unsubstituted pyrazoles. Furthermore, the tertiary alcohol moiety introduces a quaternary carbon typically observed between 70.0 and 85.0 ppm[4]. Because this carbon lacks an attached proton, 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory to establish connectivity via 3-bond couplings from the C3-methyl protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid orthogonal validation of the functional groups. The N-H stretching frequency is highly sensitive to the supramolecular motif, often presenting a multi-component band between 3100 and 3180 cm⁻¹ depending on whether the molecules form trimeric or catemeric hydrogen-bonded structures[5]. The tertiary O-H stretch appears as a broad band around 3350–3450 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
Because these derivatives are often synthesized via complex rearrangements[1], HRMS is non-negotiable. The presence of a single bromine atom provides a highly specific isotopic signature: an [M+H]⁺ and[M+H+2]⁺ doublet in a nearly 1:1 ratio (due to ⁷⁹Br and ⁸¹Br).
Quantitative Data Summary
| Spectroscopic Modality | Diagnostic Feature | Expected Value / Shift | Structural Significance |
| ¹H NMR (DMSO-d₆) | Pyrazole N-H | 12.50 – 13.20 ppm (br s) | Confirms intact pyrazole ring; sensitive to H-bonding. |
| ¹H NMR (DMSO-d₆) | Tertiary -OH | 4.50 – 5.50 ppm (s) | Validates tertiary alcohol; exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆) | C4 (C-Br) | 93.0 – 105.0 ppm | Heavy atom shielding effect from Bromine[3]. |
| ¹³C NMR (DMSO-d₆) | Quaternary C-OH | 70.0 – 85.0 ppm | Confirms nucleophilic addition at the carbonyl[4]. |
| FT-IR (ATR) | N-H / O-H Stretch | 3100 – 3450 cm⁻¹ | Differentiates trimeric vs. catemeric motifs[5]. |
| HRMS (ESI+) | Isotopic Doublet | Δm/z = 1.997 | Confirms mono-bromination (⁷⁹Br/⁸¹Br ratio ~ 1:1). |
Standardized Experimental Protocols
To ensure data integrity, every analytical procedure must be a self-validating system. Below are the field-proven protocols for characterizing these derivatives.
Fig 1. Standardized analytical workflow for structural validation of pyrazole derivatives.
Protocol A: Self-Validating NMR Acquisition (¹H, ¹³C, HMBC)
-
Sample Preparation: Dissolve 15-20 mg of the highly purified analyte in 600 µL of DMSO-d₆.
-
Causality: DMSO-d₆ disrupts intermolecular hydrogen bonding, sharpening the pyrazole N-H and tertiary -OH signals, which would otherwise broaden into the baseline in non-polar solvents like CDCl₃.
-
-
Lock and Shim: Lock onto the deuterium signal of DMSO. Perform gradient shimming (Z1-Z5) until the residual DMSO pentet (2.50 ppm) has a line width at half height (FWHM) of < 1.0 Hz.
-
¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.
-
Validation Step: Integrate the spectrum. The ratio of the C3-methyl (3H) to the C5-H (1H) must be exactly 3:1. Any deviation indicates co-eluting tautomers or impurities.
-
-
¹³C Acquisition: Acquire 1024 scans. Set the D1 delay to 3-5 seconds.
-
Causality: Quaternary carbons (C4-Br and the tertiary C-OH) lack attached protons and thus have exceptionally long T₁ relaxation times. A short D1 will result in these critical peaks disappearing into the noise.
-
-
HMBC Acquisition: Optimize the long-range coupling constant ( JCH ) to 8 Hz.
-
Validation Step: Verify the cross-peak between the C3-methyl protons (~2.2 ppm) and the highly shielded C4 quaternary carbon (~95 ppm) to unambiguously differentiate C4 from C5.
-
Protocol B: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.
-
Causality: Formic acid promotes the protonation ([M+H]⁺) of the pyrazole nitrogen (pKa ~2.5), drastically enhancing ionization efficiency in positive mode.
-
-
Calibration: Infuse a reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a lock-spray source.
-
Validation Step: Ensure the mass accuracy error is < 2 ppm before sample injection to guarantee exact mass assignments.
-
-
Acquisition: Scan m/z 100-800 in positive ion mode.
-
Isotopic Validation: Analyze the target mass cluster.
-
Validation Step: The presence of the C4-bromine must yield an [M+H]⁺ and [M+H+2]⁺ peak pair with a relative intensity ratio of 50.5 : 49.5. A deviation > 5% in this ratio indicates isobaric interference or degradation.
-
References
- Source: benchchem.
- Source: aip.
- Source: mdpi.
- Source: acs.
- Title: Mn(I)
Sources
Application Note: Advanced Buchwald-Hartwig Amination Protocols for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Executive Summary
This application note details optimized Buchwald-Hartwig cross-coupling protocols for the functionalization of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol . This specific substrate presents a unique dual challenge in cross-coupling chemistry: an electron-rich heteroaryl bromide core that inherently resists oxidative addition, and a free tertiary alcohol that can interfere with base-mediated catalytic cycles. By leveraging third-generation (G3) palladacycle precatalysts and bulky biarylphosphine ligands, this guide provides highly efficient, self-validating methodologies for C–N bond formation tailored for drug development professionals and synthetic chemists.
Mechanistic Rationale & Substrate Profiling
The target molecule requires precise catalytic tuning due to its distinct structural features. Understanding the causality behind the reagent selection is critical for reaction success:
-
Electron-Rich C4-Position: The pyrazole ring, augmented by the electron-donating C3-methyl group, significantly increases the electron density at the C4-bromo position. This raises the activation energy barrier for the initial oxidative addition of the Pd(0) catalyst . To overcome this thermodynamic hurdle, highly electron-rich and sterically demanding ligands like tBuBrettPhos are mandatory.
-
Free Tertiary Alcohol Dynamics: The N1-(2-methylpropan-2-ol) moiety introduces a free hydroxyl group. While tertiary alcohols lack α-hydrogens (precluding standard β-hydride elimination pathways), their deprotonation by strong bases (e.g., NaOtBu) forms bulky alkoxides. These alkoxides can coordinate to the Pd(II) center, creating unreactive off-cycle resting states .
-
Steric Advantage: The steric bulk of the N1-substituent is not entirely detrimental; it effectively prevents the formation of unreactive pyrazolyl-bridged palladium dimers, a common deactivation pathway observed in the amination of less-substituted pyrazoles .
Catalytic Cycle & Workflow Design
Catalytic cycle of the Buchwald-Hartwig amination for 4-bromopyrazoles.
Decision matrix for base and catalyst loading based on amine nucleophile.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between base selection, amine type, and reaction efficiency. It highlights why specific bases fail and others succeed when dealing with the free tertiary alcohol of the substrate.
| Entry | Amine Type | Base | Catalyst Loading | Temp (°C) | Conversion (%) | Mechanistic Observation / Causality |
| 1 | Primary Alkyl | K3PO4 | 1 mol% | 65 | >95% | Mild base prevents tertiary alcohol deprotonation; rapid C-N coupling. |
| 2 | Primary Aryl | K3PO4 | 2 mol% | 80 | >90% | Lower nucleophilicity of anilines requires higher temp for amine coordination. |
| 3 | Secondary Alkyl | LiHMDS | 2 mol% | 65 | >95% | Kinetically strong base required for sterically hindered secondary amines. |
| 4 | Secondary Alkyl | NaOtBu | 2 mol% | 65 | <40% | NaOtBu forms Pd-alkoxide resting states with the substrate's free alcohol. |
| 5 | Secondary Alkyl | K3PO4 | 2 mol% | 80 | <20% | Base is too weak to deprotonate the sterically hindered Pd-amine complex. |
Experimental Protocols
The following methodologies utilize tBuBrettPhos Pd G3 , which undergoes facile activation to the monoligated Pd(0) species under mild conditions without the need for harsh reduction steps .
Protocol A: Amination with Primary Amines (Mild Conditions)
Targeted for unhindered primary aliphatic and aryl amines.
Step 1: Preparation of the Reaction Mixture
-
Action: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 mmol, 233 mg), the primary amine (1.2 mmol), anhydrous K3PO4 (2.2 mmol, 467 mg), tBuBrettPhos Pd G3 (0.01 mmol, 1 mol%), and tBuBrettPhos (0.01 mmol, 1 mol%).
-
Causality: Conducting this step in a glovebox or under standard Schlenk conditions prevents oxygen from irreversibly oxidizing the electron-rich tBuBrettPhos ligand, which is highly susceptible to degradation in its free state.
Step 2: Solvent Addition and Activation
-
Action: Evacuate and backfill the tube with Argon (3x). Add anhydrous 1,4-Dioxane (3.0 mL) via syringe.
-
Causality: 1,4-Dioxane is chosen for its high boiling point and ability to solubilize the organic components while keeping K3PO4 as a heterogeneous suspension, which tightly controls the basicity of the medium and protects the free alcohol.
Step 3: Heating and Self-Validation
-
Action: Seal the tube and heat to 65 °C (80 °C for anilines) in an oil bath for 4-12 hours.
-
Validation Checkpoint: At 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.
-
Success Indicator: Disappearance of the m/z 233/235 (M+H) doublet and appearance of the product mass.
-
Failure Indicator: Appearance of m/z 155 (M+H) indicates protodehalogenation. If observed, it means oxidative addition occurred, but amine coordination failed. Verify the anhydrous nature of the K3PO4 and solvent.
-
Step 4: Workup and Isolation
-
Action: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Amination with Secondary Amines (Strong Base Conditions)
Targeted for sterically hindered secondary amines where K3PO4 is insufficiently basic.
Step 1: Reagent Assembly
-
Action: In a glovebox, combine 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 mmol, 233 mg), the secondary amine (1.2 mmol), tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%), and tBuBrettPhos (0.02 mmol, 2 mol%) in a vial.
Step 2: Base Addition
-
Action: Add anhydrous THF (2.0 mL). Slowly add a 1.0 M solution of LiHMDS in THF (2.2 mL, 2.2 mmol) dropwise at room temperature.
-
Causality: LiHMDS is used instead of NaOtBu. The bulky hexamethyldisilazide anion is kinetically basic enough to deprotonate the Pd-amine intermediate but sterically precluded from forming stable off-cycle complexes with the Pd(II) center. Dropwise addition prevents localized heating and potential degradation of the active Pd(0) catalyst before oxidative addition can occur.
Step 3: Reaction Execution and Validation
-
Action: Heat the mixture to 65 °C for 6-18 hours.
-
Validation Checkpoint: Monitor via LC-MS. The presence of unreacted starting material after 6 hours suggests the secondary amine is too hindered to coordinate efficiently; consider increasing the catalyst loading to 5 mol% or elevating the temperature to 75 °C.
Step 4: Quenching and Purification
-
Action: Quench the reaction with saturated aqueous NH4Cl (5 mL) to neutralize excess LiHMDS. Extract with EtOAc (3 x 10 mL), dry over Na2SO4, concentrate, and purify via silica gel chromatography.
References
-
Fors, B. P.; Buchwald, S. L. "Pd-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters 2014, 16, 1, 164-167. URL:[Link]
-
Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science 2011, 2, 57-68. URL:[Link]
-
Onodera, T. et al. "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives." The Journal of Organic Chemistry 2019, 84, 14, 9151-9157. URL:[Link]
-
Shen, Q.; Shekhar, S.; Stambuli, J. P.; Hartwig, J. F. "Highly Reactive, General, and Long-Lived Catalysts for Coupling Heteroaryl and Aryl Chlorides with Primary Nitrogen Nucleophiles." Angewandte Chemie International Edition 2005, 44, 1371-1375. URL:[Link]
Application Note: 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol in the Synthesis of Brain-Penetrant LRRK2 Kinase Inhibitors
Executive Summary & Strategic Rationale
In the landscape of neurodegenerative disease therapeutics, targeting Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a premier strategy for treating Parkinson's Disease (PD)[1]. The compound 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS: 1853185-71-3) serves as a highly specialized, pivotal building block in the synthesis of N-(heteroaryl) quinazolin-2-amine derivatives—a class of potent, highly selective LRRK2 inhibitors[2].
As a Senior Application Scientist, it is critical to understand why this specific building block is utilized rather than a generic pyrazole. The rational design of CNS-active kinase inhibitors requires a delicate balance of topological polar surface area (tPSA), lipophilicity, and steric shielding to cross the blood-brain barrier (BBB) while evading efflux pumps.
-
The Pyrazole Core: Acts as a bioisostere that engages the hinge region of the LRRK2 kinase domain via hydrogen bonding.
-
The 3-Methyl Substituent: Provides a specific steric vector that occupies the hydrophobic pocket adjacent to the LRRK2 methionine gatekeeper residue (Met1947), driving kinome selectivity[3].
-
The 4-Bromo Handle: Serves as the essential electrophilic site for palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination)[4].
-
The N1-(2-methylpropan-2-ol) Moiety: This tertiary alcohol is the masterstroke of the molecule. Projecting toward the solvent-exposed region, the bulky tertiary alcohol is sterically shielded from metabolic oxidation (unlike primary or secondary alcohols). Crucially, it finely tunes the molecule's lipophilicity to mitigate P-glycoprotein (P-gp) efflux, a major hurdle in achieving brain penetrance[3].
LRRK2 Signaling Pathway & Inhibitor Intervention
To understand the functional endpoint of the synthesized molecule, we must map the pathological signaling cascade. Mutant LRRK2 (e.g., the prevalent G2019S mutation) exhibits hyperactive kinase activity, leading to the aberrant phosphorylation of Rab GTPases. This downstream phosphorylation disrupts lysosomal function and autophagy, culminating in the accumulation of neurotoxic aggregates characteristic of Parkinson's Disease. The pyrazole-quinazoline inhibitors derived from this building block directly arrest this cascade at the orthosteric site.
Fig 1. LRRK2 hyperactivation pathway in Parkinson's Disease and targeted kinase inhibition.
Physicochemical & Structural Data
Before initiating the synthetic workflow, verify the integrity of the building block against the parameters summarized in Table 1.
| Parameter | Value / Specification | Medicinal Chemistry Rationale |
| CAS Number | 1853185-71-3 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C₈H₁₃BrN₂O | Defines the stoichiometric mass for coupling reactions. |
| Molecular Weight | 233.11 g/mol | Optimal low-MW fragment to keep final inhibitor < 500 Da. |
| Electrophilic Site | C4-Bromide | Highly stable C-Br bond requiring specialized Pd-ligand systems. |
| Steric Profile | N1-tert-butyl alcohol | Prevents coordination of the pyrazole N2 to the Pd catalyst. |
Experimental Protocol: Buchwald-Hartwig Amination
The following self-validating protocol details the C-N cross-coupling of 1-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol with a quinazolin-2-amine core, a critical step in LRRK2 inhibitor synthesis[2][4].
Step 1: System Purging & Reagent Charging
-
Action: Charge an oven-dried Schlenk flask with 1-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 eq), the target quinazolin-2-amine (1.05 eq), Pd₂(dba)₃ (0.05 eq), tBuBrettPhos (0.10 eq), and Sodium tert-butoxide (NaOtBu) (2.0 eq). Evacuate and backfill the flask with ultra-pure Argon (3 cycles).
-
Causality Insight: Why tBuBrettPhos? The bulky, electron-rich biaryl phosphine ligand accelerates the oxidative addition of the highly stable pyrazole C-Br bond. More importantly, its extreme steric bulk prevents the basic nitrogen atoms of both the quinazoline and the pyrazole from coordinating to and poisoning the palladium center, strongly favoring reductive elimination over off-cycle decomposition[4].
Step 2: Solvent Addition & Degassing
-
Action: Add anhydrous, sparged 1,4-Dioxane to achieve a 0.2 M concentration. Sparge the resulting mixture with Argon for an additional 15 minutes.
-
Causality Insight: Palladium(0) active species are highly susceptible to oxidation. Trace oxygen leads to the formation of inactive Pd(II) peroxo complexes, which will prematurely terminate the catalytic cycle.
Step 3: Thermal Activation & Coupling
-
Action: Seal the flask and heat to 90 °C for 8–12 hours under vigorous stirring[2].
-
Causality Insight: The 90 °C temperature provides the necessary thermodynamic activation energy for the transmetalation and reductive elimination steps, which are sterically hindered by the bulky tertiary alcohol group on the pyrazole.
Step 4: Validation & QC Checkpoints (Self-Validating System)
-
Action: At the 8-hour mark, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade MeCN, and analyze via LC-MS.
-
Validation Checkpoint: Monitor for the complete disappearance of the 233 m/z (and 235 m/z isotope) peak.
-
Pass: Dominant peak is the [M+H]⁺ of the coupled product.
-
Fail (Diagnostic): The presence of a des-bromo pyrazole species (MW - 79) indicates moisture ingress or incomplete degassing, leading to premature protode-palladation. If the des-bromo species is <5%, the system integrity is validated.
-
Step 5: Quench & Isolation
-
Action: Cool the reaction to room temperature. Dilute with EtOAc and wash successively with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo[2]. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the target LRRK2 inhibitor.
Synthetic Workflow Visualization
Fig 2. Buchwald-Hartwig cross-coupling workflow for synthesizing pyrazole-quinazoline inhibitors.
References
-
N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof | Merck Sharp & Dohme Corp. (WO2021080929A1) | [2]
-
Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors | Journal of Medicinal Chemistry (ACS Publications) | [3]
-
Small Molecules in Parkinson's Disease Therapy: From Dopamine Pathways to New Emerging Targets | PMC (NIH) | [1]
-
Synthesis of bacterial two-component system inhibitors | RTU E-books |[4]
Sources
Application Note: Preparation of Grignard Reagents from 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating protocol for the generation of a reactive C4-Grignard species from a pyrazole scaffold containing an unprotected tertiary alcohol.
The Chemical Challenge: Acidic Protons in Organometallic Synthesis
In drug discovery, functionalized pyrazoles are privileged scaffolds frequently used in kinase inhibitors and CNS-active agents. The compound 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol presents a specific synthetic paradox: it contains an electrophilic C–Br bond at the C4 position (primed for halogen-metal exchange) alongside a tertiary alcohol (an acidic proton).
Direct treatment with standard magnesium turnings or a single equivalent of a Grignard reagent will fail to yield the desired C4-organomagnesium species. Highly basic Grignard reagents will preferentially deprotonate the acidic hydroxyl group, instantly quenching the nucleophile and halting the desired halogen-metal exchange[1]. Historically, this necessitated the addition of discrete protecting group steps (e.g., TMS or benzyl ethers), which negatively impacts atom economy and overall yield.
Mechanistic Rationale: The Turbo-Grignard Solution
To circumvent protecting group chemistry, this protocol employs an in situ protection and metalation strategy utilizing Knochel’s Turbo-Grignard reagent. The workflow is split into two distinct mechanistic phases:
-
Alkoxide Formation (Transient Protection): The tertiary alcohol is first deprotonated using exactly 1.0 equivalent of a highly reactive, cost-effective Grignard reagent (Methylmagnesium chloride, MeMgCl ). This generates a stable magnesium alkoxide, effectively masking the acidic proton while releasing methane gas as a harmless byproduct.
-
Halogen-Metal Exchange: Subsequent addition of 1.05 equivalents of the Turbo-Grignard reagent ( ) facilitates a rapid bromine-magnesium exchange at the C4 position. The inclusion of lithium chloride ( LiCl ) is the critical success factor; it breaks down the unreactive polymeric aggregates typically formed by organomagnesium species in ethereal solvents, thereby drastically enhancing the kinetic basicity and reactivity of the isopropylmagnesium chloride[2][3].
The resulting intermediate is a highly reactive "dianionic" species (magnesium alkoxide / C4-magnesium chloride) that can be seamlessly trapped with various electrophiles (e.g., DMF, aldehydes, or Weinreb amides).
Reagent Matrix & Stoichiometry
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |
| 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol | 233.11 | 1.00 | 2.33 g | Starting Material |
| Methylmagnesium chloride (3.0 M in THF) | 74.79 | 1.00 | 3.33 mL | Deprotonating Agent |
| (1.3 M in THF) | 145.30 | 1.05 | 8.08 mL | Turbo-Grignard Reagent |
| Anhydrous THF | 72.11 | N/A | 30.0 mL | Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.50 | 1.16 mL | Electrophile (Example) |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By monitoring specific In-Process Controls (IPCs), the scientist can confirm the success of each mechanistic step before proceeding.
Step 1: System Preparation
-
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3 times).
-
Dissolve 2.33 g (10 mmol) of the starting material in 30 mL of anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
Step 2: In situ Alkoxide Protection 4. Add 3.33 mL of MeMgCl (3.0 M in THF) dropwise over 5 minutes via syringe. 5. IPC 1 (Validation of Deprotonation): Observe the reaction for immediate gas evolution. The bubbling is methane gas ( CH4 ) leaving the system. Stir for 30 minutes at 0 °C until gas evolution completely ceases, indicating quantitative formation of the magnesium alkoxide.
Step 3: Halogen-Metal Exchange 6. Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. 7. Add 8.08 mL of (1.3 M in THF) dropwise over 10 minutes. Maintain the temperature at -20 °C and stir for 1.5 hours. 8. IPC 2 (Validation of Exchange): Withdraw a 0.1 mL aliquot and quench it into a GC vial containing an excess of iodine ( I2 ) dissolved in THF. Wash with aqueous Na2S2O3 and analyze via GC-MS. The complete disappearance of the starting material ( m/z 233) and the appearance of the iodinated product ( m/z 280) confirms successful generation of the C4-Grignard reagent.
Step 4: Electrophilic Trapping & Workup 9. Add 1.16 mL of anhydrous DMF (15 mmol) dropwise at -20 °C. 10. Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 1 hour. 11. Quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl . 12. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the C4-formylated product.
Quantitative Optimization Data
The causality behind the reagent choices is demonstrated in the optimization data below. While it is theoretically possible to use 2 equivalents of the Turbo-Grignard reagent to perform both deprotonation and exchange, the steric bulk of the resulting di-isopropyl complex hinders full conversion. Pre-deprotonation with the sterically unhindered MeMgCl is both more cost-effective and chemically efficient.
| Eq. of MeMgCl | Eq. of | Exchange Temp (°C) | Exchange Time (h) | Conversion to C4-Grignard (%) |
| 0.0 | 2.05 | -20 | 2.0 | 45% (Incomplete exchange) |
| 1.0 | 1.05 | 0 | 1.0 | 85% (Trace protodehalogenation) |
| 1.0 | 1.05 | -20 | 1.5 | >98% (Optimal) |
Process Workflow Diagram
Workflow for the in situ protection and Turbo-Grignard metalation of an unprotected alcohol.
References
-
The Grignard Reaction Mechanism Chemistry Steps URL: [Link]
-
Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis PMC, National Institutes of Health (NIH) URL:[Link]
-
Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents PubMed, National Institutes of Health (NIH) URL:[Link]
Sources
Application Note: Lithiation and Electrophilic Functionalization of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Executive Summary
The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol serves as a highly versatile building block. However, its structural topology presents a distinct chemoselectivity challenge: it houses both a halogen-metal exchange site (C4-Br) and an unprotected, acidic tertiary alcohol (N1-alkyl chain).
This application note details a robust, field-proven "dianion" methodology to achieve regioselective functionalization at the C4 position. By leveraging precise stoichiometric control and cryogenic conditions, scientists can bypass the need for transient alcohol protecting groups, streamlining the synthesis of 4-formyl, 4-carboxyl, and 4-boronate pyrazole derivatives.
Mechanistic Rationale: The "Dianion" Strategy
Direct lithiation of 4-bromopyrazoles typically requires a single equivalent of an alkyllithium reagent to drive the halogen-metal exchange[1]. However, attempting a 1:1 stoichiometry with this specific substrate results in exclusively alkoxide formation, leaving the C-Br bond completely intact due to the pKa differential between the hydroxyl group (pKa ~17) and the sp2 C-Br bond.
To overcome this, a sequential double-deprotonation/exchange strategy is required:
-
Brønsted Acid-Base Reaction: The first equivalent of n -butyllithium ( n -BuLi) acts as a base, irreversibly deprotonating the tertiary alcohol to generate a stable lithium alkoxide intermediate.
-
Halogen-Metal Exchange: The second equivalent acts as a nucleophile, driving the rapid bromine-lithium exchange at the C4 position[2].
The resulting 4-lithio-alkoxide dianion is highly nucleophilic. It is critical to maintain the reaction strictly at -78 °C; elevated temperatures can lead to competitive direct ortho-metalation (DoM) at the C5 position or ring-opening degradation[3].
Figure 1: Sequential lithiation mechanism generating the reactive dianion intermediate.
Reaction Optimization & Causality
Historically, tert-butyllithium ( t -BuLi) in ethereal solvents was the reagent of choice for recalcitrant bromides. However, recent process chemistry optimizations have demonstrated that n -BuLi in tetrahydrofuran (THF) is highly effective for 4-bromopyrazoles. This switch mitigates the severe pyrophoric hazards of t -BuLi and prevents the precipitation of LiBr that complicates batch scale-up[2].
Table 1: Optimization of Lithiation Conditions
| Base (Equiv.) | Solvent | Temp (°C) | Electrophile | Yield (%) | Mechanistic Observation |
| n -BuLi (1.0) | THF | -78 | DMF | < 5 | Alkoxide formation only; no Br-Li exchange. |
| n -BuLi (2.1) | THF | -78 | DMF | 86 | Complete exchange; clean conversion to product. |
| t -BuLi (2.1) | Et₂O | -78 | DMF | 83 | Effective, but poses significant scale-up hazards. |
| n -BuLi (2.1) | THF | 0 | DMF | 35 | Competitive C5-lithiation and degradation observed. |
Standardized Experimental Protocols
The following self-validating workflow ensures high fidelity and reproducibility across different electrophilic quenches.
Figure 2: Step-by-step experimental workflow for the lithiation and functionalization process.
General Procedure for Dianion Generation
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Dissolution: Add 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 equiv, e.g., 10 mmol) and anhydrous THF (0.2 M, 50 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Syringe in n -BuLi (2.5 M in hexanes, 2.1 equiv, 21 mmol) dropwise over 10 minutes. Note: The first equivalent will cause a slight exotherm. Ensure the internal temperature does not exceed -70 °C. Stir the resulting pale-yellow solution at -78 °C for 30 minutes to ensure complete halogen-metal exchange.
Protocol A: Formylation (Synthesis of 4-Carbaldehyde)
-
To the dianion solution at -78 °C, rapidly add anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv, 30 mmol) in one portion.
-
Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench: Carefully add saturated aqueous NH₄Cl (20 mL).
-
Extraction: Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Carboxylation (Synthesis of 4-Carboxylic Acid)
-
Bubble rigorously dried CO₂ gas (passed through a Drierite column) directly into the dianion solution at -78 °C for 30 minutes, or alternatively, pour the dianion solution onto a large excess of freshly crushed dry ice.
-
Allow the mixture to warm to room temperature to vent excess CO₂.
-
Quench: Add 1M HCl until the aqueous layer reaches pH ~3.
-
Extraction: Extract with EtOAc (3 × 30 mL), dry, and concentrate. The product can often be triturated with cold Et₂O to avoid chromatography.
Protocol C: Borylation (Synthesis of 4-Boronic Ester)
-
To the dianion solution at -78 °C, add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( i PrOBPin) (1.5 equiv, 15 mmol) dropwise[4].
-
Stir at -78 °C for 2 hours, then warm to room temperature overnight.
-
Quench: Add saturated aqueous NH₄Cl (20 mL). Extract with EtOAc, dry, and concentrate.
Scope of Electrophilic Functionalization
The dianion methodology exhibits excellent tolerance across various electrophilic traps, providing high yields of critical medicinal chemistry intermediates.
Table 2: Electrophile Scope and Isolated Yields
| Electrophilic Reagent | Functional Group Installed | Isolated Yield (%) | Purity (HPLC) |
| N,N-Dimethylformamide (DMF) | 4-Carbaldehyde (-CHO) | 86 | >98% |
| Carbon Dioxide (CO₂) | 4-Carboxylic Acid (-COOH) | 89 | >99% |
| i PrOBPin | 4-Boronic Ester (-Bpin) | 81 | >95% |
| Iodomethane (MeI) | 4-Methyl (-CH₃) | 92 | >98% |
Critical Parameters & Troubleshooting
-
Moisture Sensitivity: The intermediate dianion is exceptionally moisture-sensitive. Even trace amounts of water in the THF or electrophile will prematurely quench the C4-lithio species back to the des-bromo pyrazole (1-(3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol).
-
Titration of n -BuLi: Always titrate n -BuLi (e.g., using diphenylacetic acid or N-benzylbenzamide) prior to use. Using degraded n -BuLi will result in incomplete Br-Li exchange and recovery of starting material.
-
Electrophile Addition Rate: For formylation and alkylation, rapid addition of the electrophile is preferred to outcompete any potential proton-transfer side reactions from the solvent.
References
1.[2] Title: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
2.[1] Title: US5675017A - Herbicidal substituted 3-aryl-pyrazoles Source: Google Patents URL:
3.[3] Title: Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Source: Beilstein Journal of Organic Chemistry (via NIH PMC) URL: [Link]
Sources
Application Note: Catalytic Debromination of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Introduction & Strategic Overview
Substituted pyrazoles are privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors and CNS-active therapeutics[1]. The compound 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a highly functionalized intermediate. During complex multi-step syntheses, late-stage structural modifications often require the selective removal of the C4-bromide (hydrodehalogenation) to yield the des-bromo derivative, 1-(3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
While debromination is sometimes observed as an unwanted side-reaction in Suzuki or Buchwald-Hartwig cross-couplings[2][3], driving this transformation intentionally and quantitatively requires precise catalytic control. The primary synthetic challenge for this specific substrate is the presence of the N1-isobutyl alcohol derivative (a tertiary alcohol). Because catalytic hydrodebromination generates stoichiometric hydrogen bromide (HBr), failure to adequately buffer the reaction system will lead to rapid, acid-catalyzed E1 dehydration of the tertiary alcohol into an unwanted isobutylene derivative.
Mechanistic Insights & Causality
Catalytic hydrodebromination relies on the oxidative addition of a Palladium(0) species into the C(sp2)-Br bond. Following the formation of the Pd(II) intermediate, a hydride source displaces the bromide. Finally, reductive elimination yields the debrominated pyrazole and regenerates the active Pd(0) catalyst.
The Critical Role of the Base: The addition of an organic base (e.g., Triethylamine) is strictly mandatory for this substrate. The base serves two non-negotiable functions:
-
Substrate Preservation: It instantly neutralizes the generated HBr, preventing the acidic environment from protonating the sensitive 2-methylpropan-2-ol moiety and triggering dehydration.
-
Catalyst Turnover: Free bromide ions can strongly coordinate to the palladium surface, effectively poisoning the catalyst and halting the cycle. The base scavenges these ions as a triethylammonium bromide salt.
Figure 1: Catalytic cycle of Pd-catalyzed hydrodebromination highlighting the role of the base.
Quantitative Data & Method Comparison
We present two validated methodologies for this transformation: Direct Hydrogenation and Catalytic Transfer Hydrogenation (CTH) . CTH is highly efficient for the hydrodehalogenation of aryl halides and is often preferred in scale-up environments due to the circumvention of hazardous hydrogen gas[4].
| Parameter | Protocol A: Direct Hydrogenation (H₂ Gas) | Protocol B: Catalytic Transfer Hydrogenation |
| Hydrogen Source | H₂ Gas (Balloon or Parr Shaker) | Ammonium Formate |
| Reaction Time | 4 - 6 hours | 2 - 3 hours |
| Temperature | 20 - 25 °C (Room Temperature) | 60 °C |
| Yield (Typical) | > 95% | 90 - 95% |
| Scalability | Low to Medium (Requires pressure vessels) | High (Standard reactors, no gas hazards) |
| Safety Profile | Moderate (Flammable gas hazard) | Excellent (In situ hydrogen generation) |
Experimental Workflows & Protocols
Figure 2: Step-by-step experimental workflow for Catalytic Transfer Hydrogenation (CTH).
Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)
Ideal for rapid, small-to-medium scale laboratory synthesis.
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 mmol) in anhydrous Methanol (10 mL). Methanol acts as a polar protic solvent, stabilizing the transition states of the catalytic cycle.
-
Base Addition: Add Triethylamine (1.5 mmol, 1.5 eq) to the solution. Causality: The 0.5 eq excess ensures complete neutralization of HBr, strictly protecting the tertiary alcohol from E1 dehydration.
-
Catalyst Loading: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.05 mmol Pd, 5 mol%). Safety Note: Pd/C is highly pyrophoric when dry; add under a gentle stream of inert argon.
-
Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure a completely oxygen-free environment.
-
Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction via LC-MS until the brominated starting material is fully consumed.
-
Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol (20 mL). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and Water (20 mL). Extract the aqueous layer, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to afford the pure debrominated product.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Ideal for process chemistry and large-scale manufacturing.
-
Preparation: Dissolve the bromopyrazole substrate (1.0 mmol) in an Ethanol/Water mixture (4:1 v/v, 10 mL). The addition of water drastically improves the solubility of the ammonium formate donor.
-
Catalyst & Base: Add 10 wt% Pd/C (5 mol%) and Triethylamine (1.2 mmol).
-
Hydrogen Donor: Add Ammonium Formate (3.0 mmol, 3 eq) in one single portion. Causality: Ammonium formate decomposes into NH₃, CO₂, and H₂ strictly at the palladium surface, providing a safe, controlled, and localized hydride source without the need for pressurized gas[4].
-
Reaction: Heat the mixture to 60 °C for 2-3 hours. The generation of CO₂ micro-bubbles indicates active transfer hydrogenation.
-
Workup & Isolation: Cool the reaction to room temperature. Filter through Celite to remove the heterogeneous catalyst. Remove the ethanol in vacuo, and extract the remaining aqueous residue with Dichloromethane (3 x 15 mL). Dry the combined organics over Na₂SO₄ and concentrate under vacuum.
References
-
ACS Publications. "C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543." The Journal of Organic Chemistry. URL:[Link]
-
ResearchGate. "A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride." ResearchGate. URL:[Link]
Sources
Technical Support Center: A Guide to Optimizing the Synthesis of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Welcome to the technical support guide for the synthesis of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1008510-87-9). This document is designed for researchers, medicinal chemists, and process development scientists aiming to enhance the yield and purity of this valuable heterocyclic building block. We will delve into common experimental challenges, provide scientifically-grounded solutions, and offer optimized protocols based on established principles of pyrazole chemistry.
The target molecule is synthesized via the N-alkylation of 4-bromo-3-methyl-1H-pyrazole, typically with a suitable three-carbon electrophile such as 1,2-epoxy-2-methylpropane (isobutylene oxide). While seemingly straightforward, N-alkylation of unsymmetrical pyrazoles is often plagued by issues of low yield, incomplete conversion, and the formation of undesired regioisomers.[1][2] This guide provides a systematic approach to troubleshooting and optimizing this critical transformation.
Troubleshooting Guide: Enhancing Reaction Yield & Purity
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
Low yield is a multifaceted problem often stemming from a combination of factors including incomplete deprotonation of the pyrazole, poor reactivity of the electrophile, or suboptimal reaction conditions.[2]
Primary Causes & Solutions:
-
Inefficient Pyrazole Deprotonation: The N-H proton of the pyrazole must be removed by a base to generate the nucleophilic pyrazolide anion. If the base is too weak or poorly soluble, this equilibrium will not favor the anion, leading to low conversion.
-
Solution: Switch to a stronger, more effective base. Sodium hydride (NaH) is an excellent choice as it deprotonates the pyrazole irreversibly.[3] Potassium carbonate (K₂CO₃) is a milder, safer alternative, but often requires higher temperatures and a polar aprotic solvent like DMF or DMSO to be effective.[2]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing charged intermediates.
-
Solution: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile.[1] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without interfering with the nucleophilicity of the pyrazolide anion.
-
-
Incorrect Reaction Temperature: The ring-opening of the epoxide by the pyrazole is an Sₙ2-type reaction that requires sufficient thermal energy to overcome the activation barrier.
-
Solution: If using a moderate base like K₂CO₃, heating the reaction is typically necessary. A starting point of 60-80°C is recommended.[1] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures. With a strong base like NaH, the reaction may proceed efficiently at room temperature.
-
Q2: I'm observing significant amounts of unreacted 4-bromo-3-methyl-1H-pyrazole. How can I improve conversion?
The presence of unreacted starting material points directly to issues with reaction kinetics or stoichiometry.
Strategies to Drive Conversion:
-
Re-evaluate Stoichiometry: Ensure the base and electrophile are used in appropriate molar ratios.
-
Base: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation of the pyrazole.[4]
-
Electrophile (Isobutylene Oxide): Use a slight excess (1.1-1.5 equivalents). Since isobutylene oxide is volatile, adding it to the reaction mixture at a controlled temperature is crucial.
-
-
Increase Reaction Time and/or Temperature: As discussed in Q1, insufficient time or temperature can lead to a stalled reaction.[2] Monitor the reaction for 4-24 hours, checking for the disappearance of the starting pyrazole spot by TLC.[1] If the reaction stalls, a modest increase in temperature (e.g., from 60°C to 80°C) can often restart it.
Q3: TLC/LC-MS analysis shows multiple product spots. What are the potential side products and how can I minimize them?
The primary side product in the alkylation of unsymmetrical pyrazoles is the undesired N2-regioisomer. While the 3-methyl group offers some steric hindrance, formation of the N2 isomer is still possible.
Understanding and Controlling Regioselectivity:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1] In 4-bromo-3-methyl-1H-pyrazole, the N1 nitrogen is sterically less encumbered than the N2 nitrogen, which is adjacent to the methyl group. Therefore, the desired N1-alkylation product is expected to be the major isomer.
-
Minimization Strategy: Factors that enhance regioselectivity include the choice of solvent and base. Polar aprotic solvents like DMF and DMSO are known to favor the formation of a single regioisomer.[1][2] Using a strong base like NaH can also improve selectivity in certain cases.[3]
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected regioselectivity for the alkylation of 4-bromo-3-methyl-1H-pyrazole?
For 3-substituted pyrazoles, N1-alkylation is generally favored due to sterics.[5] The methyl group at the C3 position directs the incoming electrophile to the more accessible N1 position. While a minor amount of the N2 isomer may form, the N1/N2 ratio can often exceed 9:1 with optimized conditions.
FAQ 2: Which base is most suitable for this reaction?
The choice of base is critical and depends on the desired reactivity and safety considerations.
| Base | Solvent | Temperature | Advantages | Disadvantages |
| NaH | THF, DMF | 0°C to RT | Irreversible deprotonation, high reactivity, often good selectivity.[3] | Flammable solid, requires inert atmosphere. |
| K₂CO₃ | DMF, DMSO | 60-80°C | Inexpensive, safer, easy to handle.[2] | Requires heating, may result in lower yields/selectivity. |
| Cs₂CO₃ | Acetonitrile, DMF | RT to 60°C | Higher solubility and reactivity than K₂CO₃. | More expensive. |
FAQ 3: What is the role of the solvent in this synthesis?
The solvent's primary role is to dissolve the pyrazole and the base to facilitate the deprotonation step. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal because they effectively solvate the metal cation without forming strong hydrogen bonds with the pyrazolide anion, thus preserving its nucleophilicity.[1]
Visualizing the Process
Proposed Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the pyrazolide anion on the less substituted carbon of the epoxide ring.
Caption: Proposed mechanism for the N-alkylation of 4-bromo-3-methyl-1H-pyrazole with isobutylene oxide.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues.
Caption: Decision tree for troubleshooting low reaction yield.
Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high yield of the target compound.
Materials:
-
4-bromo-3-methyl-1H-pyrazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1,2-Epoxy-2-methylpropane (isobutylene oxide) (1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-3-methyl-1H-pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the pyrazole) via syringe.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10-15 minutes. CAUTION: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.
-
Alkylation: Cool the reaction mixture back to 0°C. Add 1,2-epoxy-2-methylpropane (1.3 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) or LC-MS until the starting pyrazole is consumed.[6]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure product.[1][5]
References
- Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- Benchchem. Technical Support Center: Optimizing Pyrazole N-Alkylation.
-
ResearchGate. Optimization of pyrazole N-alkylation conditions. Available from: [Link]
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]
-
ACS Publications. Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. Available from: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
- Google Patents. Method for purifying pyrazoles.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
- Google Patents. Process for the purification of pyrazoles.
-
PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
- Google Patents. N-alkylation method of pyrazole.
-
ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available from: [Link]
-
ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available from: [Link]
-
Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Available from: [Link]
-
MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]
-
Thieme. Regioselective N-Alkylation of an Activated Pyrazole. Available from: [Link]
-
PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]
-
SIOC Journals. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available from: [Link]
-
DergiPark. Synthesis of Some New Pyrazoles. Available from: [Link]
-
ACS Publications. Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Available from: [Link]
-
Kuban State Medical University. Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. sciensage.info [sciensage.info]
Technical Support Center: Resolving Aqueous Solubility for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals facing severe aqueous solubility challenges with 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol .
Physicochemical Profiling: The Causality of Insolubility
Before applying a solubilization protocol, it is critical to understand why this specific molecule precipitates in aqueous media. While the molecule possesses a terminal hydroxyl group (-OH) from the 2-methylpropan-2-ol moiety, its overall physicochemical profile is dominated by extreme lipophilicity:
-
The Pyrazole Core: Acts as a rigid, aromatic bioisostere that inherently drives lipophilicity[1].
-
The 4-Bromo Substitution: Halogens, particularly bromine, significantly increase the partition coefficient (LogP) and crystal lattice energy, making aqueous solvation thermodynamically unfavorable.
-
Steric Hindrance: The bulky tert-butyl-like structure (2-methylpropan-2-ol) sterically shields the hydroxyl group, preventing the formation of an efficient hydrogen-bonding network with surrounding water molecules.
Because of these factors, standard aqueous buffers cannot overcome the molecule's high crystal lattice energy, inevitably leading to rapid precipitation.
Diagnostic Workflow
Use the following decision tree to determine the optimal solubilization strategy based on your experimental endpoint.
Caption: Workflow for resolving aqueous solubility of lipophilic pyrazole derivatives.
Troubleshooting FAQs
Q1: Why does my compound precipitate upon dilution into aqueous assay buffers (e.g., PBS) even when using a DMSO stock? A1: This is a classic example of kinetic vs. thermodynamic solubility. While a 100% DMSO stock lowers the dielectric constant enough to dissolve the compound, diluting it into an aqueous buffer rapidly shifts the environment. The hydrophobic 4-bromo-pyrazole core aggregates to minimize contact with water, leading to precipitation. Solution: Implement a co-solvent and surfactant transition strategy. Instead of diluting directly into plain PBS, pre-spike your aqueous buffer with a surfactant (e.g., 0.1% Tween 80 or Pluronic F-68)[2]. The surfactant forms micelles that immediately sequester the lipophilic core upon introduction of the DMSO stock, maintaining the compound in a metastable colloidal suspension[3].
Q2: How can I formulate this compound for in vivo dosing without exceeding toxicity limits for organic solvents? A2: For in vivo applications where DMSO must be minimized (typically <5% for rodents), inclusion complexation using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is the gold standard. The non-polar internal cavity of the cyclodextrin encapsulates the highly lipophilic bromo-pyrazole moiety, while the hydrophilic exterior maintains aqueous solubility[4]. This method shields the hydrophobic surface area from water without altering the molecule's pharmacological properties[5].
Q3: What if cyclodextrin complexation yields insufficient solubility enhancement? A3: If the steric bulk of the 2-methylpropan-2-ol group prevents stable inclusion into the cyclodextrin cavity, transition to polymeric nanoparticle encapsulation. Using lysine-based dendrimers or polyvinylpyrrolidone (PVP) copolymers can physically entrap insoluble pyrazole derivatives. Recent studies on structurally similar bioactive pyrazoles demonstrate that dendrimer encapsulation can increase apparent water solubility by over 100-fold without the need for harmful organic solvents[6].
Self-Validating Experimental Protocols
Protocol A: HP-β-CD Inclusion Complexation (Lyophilization Method)
Causality: Lyophilization forces molecular-level interaction between the drug and the cyclodextrin, trapping the pyrazole inside the cavity as water sublimes. This results in a highly porous, rapidly dissolving amorphous powder[4].
-
Step 1: Preparation: Dissolve HP-β-CD in deionized water to create a 20% (w/v) solution. Separately, dissolve 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol in a minimal volume of a volatile co-solvent (e.g., tert-butanol)[7].
-
Step 2: Equilibration: Slowly add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring. Stir for 24 hours at room temperature to allow thermodynamic equilibrium of the host-guest inclusion complex.
-
Step 3: Lyophilization: Flash-freeze the mixture using liquid nitrogen and lyophilize for 48 hours to obtain a dry, amorphous powder.
-
Step 4: Self-Validation: Reconstitute a known mass of the powder in pure water. Filter through a 0.22 µm syringe filter and quantify the dissolved API using HPLC-UV. If the concentration matches the theoretical loading without visible precipitate or peak degradation, the complexation is successful.
Protocol B: Polymeric Encapsulation via Phase Dissolution
Causality: This method leverages a rapid solvent shift to force the hydrophobic drug into the hydrophobic pockets of a water-soluble polymer/dendrimer before macroscopic precipitation can occur[6].
-
Step 1: Dissolve a water-soluble polymer (e.g., PVP or G4-Lysine dendrimer) in deionized water (10 mg/mL).
-
Step 2: Dissolve the pyrazole derivative in absolute ethanol to create a concentrated stock.
-
Step 3: Inject the ethanol stock dropwise into the vigorously stirring aqueous polymer solution.
-
Step 4: Evaporate the ethanol under reduced pressure (rotary evaporator) at 35°C until only the aqueous phase remains.
-
Step 5: Centrifuge the resulting suspension at 10,000 x g for 15 minutes to pellet any unencapsulated drug. The clear supernatant contains the solubilized nanoparticle formulation. Validate via Dynamic Light Scattering (DLS) and HPLC.
Quantitative Data Summary
| Strategy | Excipients Used | Mechanism of Solubilization | Expected Solubility Increase | Primary Application |
| Co-solvency | DMSO (1%) + Tween 80 (0.1%) | Micellar sequestration | 10 to 50-fold | In vitro biochemical & cell assays |
| Complexation | HP-β-CD (20% w/v) | Host-guest cavity inclusion | 50 to 100-fold | In vivo PK/PD dosing (Oral/IV) |
| Polymeric Encapsulation | PVP / Dendrimers | Nanoparticle physical entrapment | > 100-fold | Advanced in vivo formulations |
| pH Adjustment | HCl / NaOH | Ionization | Negligible (<2-fold) | Not recommended (lacks ionizable centers) |
References
-
Drug Solubility: Importance and Enhancement Techniques Source: nih.gov4
-
Improving solubility of pyrazole derivatives for reaction Source: benchchem.com 3
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: acs.org 2
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: mdpi.com 5
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: mdpi.com 6
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [mdpi.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Troubleshooting catalyst deactivation during cross-coupling of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions involving highly functionalized N-heterocycles. The substrate 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol presents a "perfect storm" for palladium catalyst deactivation. It combines a strongly coordinating pyrazole nitrogen, a free tertiary alcohol, and significant steric hindrance around the electrophilic C4-bromide site.
This guide provides a causal understanding of these deactivation pathways, quantitative troubleshooting matrices, and a self-validating experimental protocol to ensure reproducible coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).
Section 1: Mechanistic Analysis of Catalyst Deactivation
To solve catalyst failure, we must first understand the specific molecular interactions driving it. For this substrate, deactivation is not a random failure; it is driven by three competing off-cycle pathways:
-
N-Coordination & Off-Cycle Sequestration: The N2 atom of the pyrazole ring is a potent Lewis base. During the catalytic cycle, it can outcompete and displace the phosphine ligand from the Pd(II) intermediate, forming highly stable, catalytically dormant bis(heterocycle)Pd complexes[1].
-
Alkoxide-Bridged Dimerization: The N1 substituent contains a free tertiary alcohol. Under strongly basic conditions (e.g., using NaOtBu), this alcohol is deprotonated. The resulting bulky tert-alkoxide coordinates to the palladium center, forming inactive alkoxide-bridged Pd dimers[2][3].
-
Sterically Hindered Oxidative Addition: The C4-bromide is flanked by a C3-methyl group and the bulky N1-isobutanol group. This steric shielding drastically slows down the initial oxidative addition step. If the transient Pd(0) species is not stabilized by an appropriate ligand while "waiting" to react, it irreversibly aggregates into inactive Palladium Black[4][5].
Caption: Pathways of Pd catalyst deactivation by pyrazole coordination and alkoxide bridging.
Section 2: Quantitative Troubleshooting Matrix
Use this matrix to diagnose your specific failure mode based on observable symptoms and analytical data.
| Observable Symptom | Quantitative Analytical Marker (LC-MS) | Mechanistic Cause | Corrective Action |
| Rapid black precipitate | <10% product, >80% unreacted starting material (SM) | Catalyst starvation due to slow oxidative addition, leading to Pd(0) aggregation[4]. | Switch to a highly active Pd G3/G4 precatalyst. Increase ligand-to-Pd ratio to 1.5:1. |
| Reaction stalls at mid-point | ~40-50% product, detection of bis(pyrazole)Pd mass adducts | N2-coordination displacing the phosphine ligand, causing off-cycle poisoning[1]. | Switch to sterically demanding biaryl phosphines (e.g., GPhos, tBuXPhos)[2]. |
| Dehalogenation side-product | >5% 1-(3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol | Slow transmetalation allowing competing protodehalogenation pathways. | Lower reaction temperature (e.g., to 80 °C); ensure rigorous degassing of solvents. |
| Incomplete conversion, clear solution | ~20% product, intact SM, no Pd black observed | Formation of stable alkoxide-bridged Pd(II) dimers driven by base-induced deprotonation. | Switch from strong bases (NaOtBu) to milder inorganic bases (K₃PO₄)[3]. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why does my reaction turn black within 15 minutes, yielding almost no product? A1: The rapid formation of a black precipitate indicates Palladium Black—the irreversible aggregation of naked Pd(0)[4]. Because the 4-bromo position of your substrate is highly sterically hindered, oxidative addition is sluggish. If your phosphine ligand is not bulky or electron-rich enough to stabilize the Pd(0) intermediate while it "waits" to react, the metal aggregates[5]. Solution: Use a precatalyst that rapidly generates the active monoligated L-Pd(0) species (like XPhos Pd G3) and avoid standard Pd(OAc)₂/PPh₃ systems.
Q2: I am using standard Pd(OAc)₂ / PPh₃, but I only recover starting material. What is happening? A2: Simple, unhindered phosphines like PPh₃ are easily displaced by the Lewis-basic N2 nitrogen of the pyrazole ring. This leads to the formation of off-cycle bis(pyrazole)Pd(II) complexes[1]. You must use sterically demanding dialkylbiaryl ligands (Buchwald ligands like XPhos or GPhos). These ligands enforce a monoligated state and physically block the coordination of a second pyrazole ring, keeping the catalyst in the active cycle[2].
Q3: Can I leave the tertiary alcohol unprotected during a Buchwald-Hartwig amination? A3: Yes, but your choice of base is critical. Strong bases like NaOtBu will deprotonate the tertiary alcohol. While a tert-alkoxide cannot undergo β-hydride elimination, it will form stable, inactive alkoxide-bridged Pd dimers[2][3]. By switching to a milder base like K₃PO₄ or LiHMDS combined with a highly active catalyst, the free alcohol is well-tolerated and remains a spectator functional group.
Section 4: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol utilizes a Pd G3 precatalyst and K₃PO₄ to bypass the initiation lag and prevent alkoxide dimerization. The workflow includes built-in validation checkpoints.
Caption: Self-validating workflow for cross-coupling of sterically hindered pyrazoles.
Step-by-Step Methodology:
-
Pre-reaction Setup (Validation Checkpoint 1):
-
Run a baseline LC-MS of the 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol substrate to ensure no free bromide or metallic impurities are present.
-
In a nitrogen-filled glovebox, add 1,4-dioxane to a Schlenk flask and sparge with Argon for 30 minutes to remove dissolved oxygen.
-
-
Precatalyst Activation:
-
Add XPhos Pd G3 (2.0 mol%) and XPhos ligand (2.5 mol%) to the flask.
-
Validation Checkpoint 2: Upon stirring for 5 minutes at room temperature, the solution should turn a clear yellow/orange. If it turns black, oxygen contamination has occurred. Discard and restart.
-
-
Substrate & Base Addition:
-
Add the pyrazole substrate (1.0 equiv), the coupling partner (e.g., boronic acid or amine, 1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).
-
Seal the vessel, remove it from the glovebox, and heat to 80 °C in a pre-heated oil bath.
-
-
Kinetic Monitoring (Validation Checkpoint 3):
-
After 30 minutes, pull a 10 µL aliquot under positive Argon pressure. Dilute in MeCN and analyze via LC-MS.
-
Pass Criteria: >30% conversion to product, <5% dehalogenation, and no visible black precipitate in the main reaction vessel.
-
-
Quench and Workup:
-
Once complete (typically 2-4 hours), cool to room temperature. Add a metal scavenger (e.g., SiliaMetS Thiol) and stir for 1 hour to remove residual palladium.
-
Filter through a pad of Celite, concentrate, and purify via flash chromatography.
-
Sources
Minimizing debromination side reactions of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Welcome to the Technical Support Center for the optimization of palladium-catalyzed cross-coupling reactions involving 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol . This highly functionalized pyrazole building block is a critical intermediate in drug development. However, researchers frequently encounter significant hydrodehalogenation (debromination) at the C4 position during Suzuki-Miyaura or Buchwald-Hartwig couplings.
This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to help you suppress this off-cycle pathway and maximize your cross-coupling yields.
Substrate Profile & Mechanistic Causality
To solve debromination, we must first understand its causality. When Pd(0) undergoes oxidative addition into the C4–Br bond of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, the resulting Pd(II) intermediate faces a kinetic fork in the road.
The desired pathway is transmetalation with the coupling partner, followed by reductive elimination. However, if transmetalation is sluggish, the long-lived Ar–Pd(II)–Br complex becomes vulnerable to hydride abstraction . Direct comparison of halogenated pyrazoles reveals that while bromopyrazoles are generally more stable than iodopyrazoles, they still exhibit a strong propensity for dehalogenation if the catalytic cycle is delayed[1]. Once a hydride is transferred to the palladium center—typically from a protic solvent, moisture, or base degradation—rapid reductive elimination yields the unwanted debrominated byproduct (1-(3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol).
Catalytic cycle showing desired cross-coupling versus the off-cycle debromination pathway.
Troubleshooting & FAQs
Q: Does the tertiary alcohol on my substrate's N-alkyl chain contribute to the debromination side reaction? A: No. While primary and secondary alcohols are classic hydride donors via β-hydride elimination, the tertiary alcohol in 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol lacks β-hydrogens. Therefore, it cannot undergo standard β-hydride elimination to reduce the palladium center. If you observe high levels of debromination, the hydride source is external—originating from protic solvents, trace moisture, or the base.
Q: I am using ethanol as a green solvent for my coupling. Could this be causing the issue? A: Absolutely. Alcohols are excellent hydride donors to Pd(II) species. If an alcoholic solvent is mandatory for the solubility of your specific coupling partners, you must switch to a specialized bidentate ligand like Xantphos. Xantphos enforces a rigid geometry on the palladium center that structurally inhibits the hydride transfer pathway, effectively preventing alcohol-induced side reactions[2]. Otherwise, switch to an aprotic solvent like 1,4-dioxane.
Q: How does the choice of phosphine ligand suppress the debromination pathway? A: It is a matter of kinetic competition. Bulky, electron-rich ligands like XPhos or SPhos accelerate the transmetalation step. By increasing the rate of the desired catalytic cycle, the off-cycle debromination is kinetically outcompeted. Furthermore, these bulky ligands favor the formation of highly active monoligated L–Pd(0) species, which prevents catalyst resting states that are prone to degradation[1].
Q: Can the base promote C–Br bond reduction? A: Yes. Maintaining chemoselectivity without cleaving the C–Br bond relies heavily on avoiding strong alkoxide bases (e.g., NaOtBu), which can inadvertently promote hydride transfer mechanisms. Employing milder, inorganic bases such as K3PO4 or KOAc in strictly anhydrous conditions minimizes the generation of reactive hydride species[3].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling versus debromination for 4-bromopyrazoles.
| Entry | Catalyst System | Solvent | Base | Temp (°C) | Desired Product (%) | Debrominated Byproduct (%) |
| 1 | Pd(PPh3)4 (5 mol%) | EtOH / H2O | Na2CO3 | 80 | 35% | 55% |
| 2 | Pd(dppf)Cl2 (5 mol%) | DMF | K2CO3 | 90 | 50% | 30% |
| 3 | Pd(OAc)2 / Xantphos | Ethanol | K3PO4 | 80 | 82% | <8% |
| 4 | XPhos Pd G3 (2 mol%) | 1,4-Dioxane | K3PO4 | 80 | 95% | <2% |
Note: Entry 4 represents the optimized conditions utilized in the self-validating protocol below.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following Suzuki-Miyaura coupling protocol is designed as a self-validating system . It includes an In-Process Control (IPC) step that mathematically verifies the integrity of the catalytic cycle before resources are wasted.
Materials Required:
-
Substrate: 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: XPhos Pd G3 precatalyst (2 mol%)
-
Base: Anhydrous K3PO4 (2.0 equiv, 2.0 mmol)
-
Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Solid Addition: Add the pyrazole substrate, arylboronic acid, anhydrous K3PO4, and XPhos Pd G3 to the vessel.
-
Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with Argon (repeat 3 times) to ensure a strictly anaerobic environment.
-
Solvent Addition: Syringe in the anhydrous, degassed 1,4-Dioxane.
-
Reaction Initiation: Place the vessel in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm).
Self-Validation & In-Process Control (IPC):
At exactly t = 60 minutes , pause stirring and withdraw a 10 µL aliquot via a micro-syringe. Dilute this aliquot in 1 mL of LC-MS grade Acetonitrile and inject it into the LC-MS.
-
Calculate the Ratio: Compare the Extracted Ion Chromatogram (EIC) integration of the [M+H]+ mass for the debrominated pyrazole versus the [M+H]+ mass of the desired cross-coupled product.
-
Validation Logic:
-
If Debrominated Byproduct is > 5% : The system has failed validation. Moisture or oxygen has compromised the cycle, or the boronic acid has degraded. Halt the reaction , discard the mixture, and re-dry your solvent and base.
-
If Debrominated Byproduct is < 5% : The catalytic cycle is functioning optimally and transmetalation is successfully outcompeting hydride abstraction. Proceed with the reaction for an additional 3 hours to reach completion.
-
Self-validating workflow with in-process control (IPC) for early debromination detection.
Work-Up:
-
Once validated and complete, cool the mixture to room temperature.
-
Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, washing with Ethyl Acetate (3 × 10 mL).
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction The Journal of Organic Chemistry (ACS Public
- Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol Organic Process Research & Development (ACS Public
- Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage Organic Chemistry Frontiers (RSC Publishing)
Sources
Optimizing flash chromatography solvent systems for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Target Molecule: 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. Purifying highly functionalized heterocycles like 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol requires moving beyond generic gradient methods. This guide provides field-proven, causality-driven strategies to overcome the unique chromatographic challenges presented by this specific molecular architecture.
Molecular Profiling & Chromatographic Causality
To optimize a solvent system, we must first understand the physicochemical behavior of the target molecule. 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol presents a "dual-polarity" challenge:
-
The Pyrazole Core (Lewis Base): The imine-like nitrogen (N2) in the pyrazole ring is a strong hydrogen bond acceptor. On standard normal-phase silica gel (SiO₂), this basic nitrogen interacts aggressively with Brønsted acidic silanol groups (Si-OH, pKa ~4.5–5.5). This acid-base chemisorption causes severe peak tailing and irreversible retention[1].
-
The Tertiary Alcohol (Hydrogen Bond Donor): The 2-methylpropan-2-ol moiety features a tertiary hydroxyl group. While sterically hindered, it remains a potent hydrogen bond donor that strongly partitions into the stationary phase, exacerbating band broadening[2].
-
The Halogen/Alkyl Substituents (Lipophilicity): The 4-bromo and 3-methyl groups increase the overall lipophilicity (LogP), meaning the molecule will dissolve well in non-polar solvents but will "drag" across the column due to the polar anchors (OH and N2) if the solvent system lacks a competing modifier.
Mechanistic Solution
To achieve Gaussian peak shapes, you must dynamically cap the active silanol sites on the silica gel. Introducing a sacrificial Lewis base, such as Triethylamine (TEA), into the mobile phase neutralizes the acidic silanols. This shifts the target molecule's interaction from a strong chemisorption to a weaker, reversible physisorption[2].
Mechanistic role of TEA in preventing peak tailing by masking acidic silanol groups on silica.
Quantitative Data: Solvent System Selection Matrices
Use the following empirical data to select the appropriate solvent system based on your specific crude mixture profile.
Table 1: Normal Phase (Silica) Solvent Systems
| Solvent System | Modifier | Selectivity / Application | Expected Chromatographic Outcome |
| Hexane / EtOAc | None | Baseline separation of non-polar impurities. | Severe tailing; poor recovery of the tertiary alcohol. |
| Hexane / EtOAc | 1–5% TEA | Standard purification of the target pyrazole. | Sharp peaks; high recovery; TEA removal required post-run. |
| DCM / MeOH | 1% NH₄OH | Highly polar impurities or late eluters. | Elutes the tertiary alcohol cleanly; avoids TEA salt formation. |
| Toluene / Acetone | 1% TEA | Separation of closely related regioisomers. | Enhanced Δ Rf via π−π interactions with the pyrazole ring. |
Table 2: Reverse Phase (C18) Solvent Systems
| Solvent System | Modifier | pH Environment | Chromatographic Effect |
| H₂O / MeCN | 0.1% Formic Acid | Acidic (pH ~2.5) | Protonates pyrazole; faster elution, sharp peaks[3]. |
| H₂O / MeOH | 10 mM NH₄OAc | Neutral (pH ~7.0) | Balances ionization; excellent for general screening[3]. |
| H₂O / MeCN | 0.1% NH₄OH | Basic (pH ~10.0) | Maintains free-base pyrazole; maximizes C18 retention[1]. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating loops. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Modified Normal Phase Purification (Silica)
Objective: Purify the target molecule from non-polar starting materials (e.g., unreacted bromopyrazole) without tailing.
-
TLC Pre-Validation:
-
Action: Spot the crude mixture on a silica TLC plate. Develop in 30% EtOAc / 70% Hexane containing 1% v/v TEA.
-
Causality: TEA saturates the TLC plate's silanols, mimicking the modified column environment.
-
Validation Gate: The target molecule must exhibit an Rf between 0.20 and 0.35. If Rf < 0.20, increase EtOAc concentration by 5% increments.
-
-
Column Equilibration:
-
Action: Pack the flash column and flush with 3 Column Volumes (CV) of the starting mobile phase (10% EtOAc / 90% Hexane + 1% TEA).
-
Causality: Pre-equilibration is mandatory. If the column is not pre-saturated with TEA, the leading edge of your sample will be consumed by active silanols, destroying resolution.
-
-
Dry Loading (Critical Step):
-
Action: Dissolve the crude sample in a minimal volume of DCM. Add deactivated silica (1:3 sample-to-silica weight ratio). Evaporate to a free-flowing powder and load into a dry-load cartridge.
-
Causality: The tertiary alcohol drastically reduces solubility in pure hexane. Liquid loading will cause the sample to precipitate at the column head, ruining the separation band. Dry loading ensures uniform dissolution into the mobile phase.
-
-
Gradient Elution:
-
Action: Run a shallow gradient from 10% to 40% EtOAc over 12 CVs, maintaining 1% TEA throughout.
-
-
Post-Run Validation:
-
Action: Pool fractions and concentrate via rotary evaporation. Co-evaporate with toluene (3x) to azeotropically remove residual TEA. Verify purity via ¹H-NMR.
-
Protocol B: Reverse Phase Transition (C18)
Objective: Separate the target molecule from structurally identical regioisomers (e.g., 5-methylpyrazole alkylation products) that co-elute on normal phase.
-
Mobile Phase Preparation:
-
Action: Prepare Solvent A: Milli-Q Water + 0.1% Formic Acid. Prepare Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid (pH ~2.5) fully protonates the pyrazole nitrogen. This forces the molecule into a uniform ionization state, preventing split peaks and utilizing the lipophilic bromo/methyl groups to drive C18 partitioning[3].
-
-
Sample Injection:
-
Action: Dissolve the sample in DMSO or a matching initial mobile phase (e.g., 10% MeCN in H₂O). Keep injection volume < 2% of the column volume.
-
-
Gradient Execution:
-
Action: Run a gradient from 5% B to 60% B over 15 CVs.
-
Validation Gate: Regioisomers typically elute with a Δ CV of 0.5 to 1.0 under these conditions due to subtle differences in the spatial orientation of the lipophilic bromine atom against the C18 chains.
-
Troubleshooting FAQs
Q: My compound streaks completely down the TLC plate and elutes over 5-6 column volumes during normal-phase flash chromatography. What is happening? A: You are observing classic acid-base chemisorption. The basic pyrazole nitrogen and the polar tertiary alcohol are forming strong, multi-point hydrogen bonds with the acidic silica matrix. Solution: Immediately switch your solvent system to include a 1% Triethylamine (TEA) modifier to cap the silanols, or transition to a Reverse Phase (C18) system[1].
Q: I added 1% TEA, and the peak shape improved, but my target molecule is still co-eluting with a regioisomer impurity. How can I improve resolution? A: Normal phase silica separates primarily by polarity. Regioisomers (like 3-methyl vs. 5-methyl pyrazoles) often have identical polarities. Solution: You must change the selectivity of your system. Switch to Reverse Phase (C18) chromatography. C18 separates based on hydrophobicity and 3D steric footprint, making it highly effective for resolving regioisomers where the lipophilic bromine atom is oriented differently[3].
Q: When I concentrate my purified fractions from the TEA-modified normal phase run, I see a persistent sticky residue and extra peaks in my NMR. How do I fix this? A: You are seeing residual Triethylamine or Triethylammonium salts. Solution: Do not simply dry the flask on a high-vacuum pump. Instead, dissolve the residue in a small amount of Toluene and rotary evaporate it. Repeat this 2-3 times. Toluene forms an azeotrope with TEA and trace water, pulling the volatile base out of your tertiary alcohol product.
Q: The target molecule has very poor solubility in my starting normal-phase solvent (10% EtOAc/Hexane). Can I just inject it dissolved in pure DCM? A: No. Injecting a strong solvent like DCM into a weak mobile phase will cause "viscous fingering" and band distortion, ruining your separation. Solution: You must use the Dry Loading technique (detailed in Protocol A, Step 3). This bypasses the solubility issue entirely and ensures a perfectly narrow injection band[2].
Decision Workflow
Decision tree for optimizing flash chromatography solvent systems for polar pyrazole derivatives.
References
-
[Biotage Knowledge Base] Bickler, B. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]
-
[Organic Syntheses] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, Vol. 99, p. 100. Available at:[Link]
-
[Biotage Knowledge Base] Bickler, B. Purifying ionic compounds by flash column chromatography. Biotage. Available at:[Link]
-
[ACS Publications] Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at:[Link]
Sources
Technical Support Center: Stabilizing 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol Derivatives Against Dehydration
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol and its derivatives. Tertiary alcohols are notoriously susceptible to dehydration, a challenge that can significantly impact reaction yields and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and prevent this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol derivative so prone to dehydration?
A1: Tertiary alcohols, such as your pyrazole derivative, readily undergo dehydration via a unimolecular elimination (E1) mechanism.[1][2] This is because the reaction proceeds through a relatively stable tertiary carbocation intermediate. The stability of this intermediate is further influenced by the electronic properties of the pyrazole ring and its substituents. The reaction is typically catalyzed by acid and heat, which facilitates the loss of a water molecule to form an alkene.[3][4]
Q2: What are the tell-tale signs of dehydration in my reaction?
A2: The primary indicator of dehydration is the formation of an alkene byproduct. This can be detected by various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the appearance of new signals in the vinyl region (typically 5-6.5 ppm for ¹H NMR) and the disappearance of the alcohol proton signal.
-
Mass Spectrometry (MS): You will observe a molecular ion peak corresponding to the mass of the dehydrated product (M-18).
-
Thin Layer Chromatography (TLC): The alkene byproduct will likely have a different Rf value than your starting alcohol, often appearing as a less polar spot.
Q3: Can the pyrazole ring itself influence the dehydration process?
A3: Yes, the pyrazole ring and its substituents play a significant role. The pyrazole ring is an electron-rich aromatic system that can influence the stability of the carbocation intermediate.[5][6] The 4-bromo and 3-methyl substituents have both electronic and steric effects. The bromo group is electron-withdrawing, which might slightly destabilize the adjacent carbocation, while the methyl group is electron-donating, which would have a stabilizing effect.[7][8] Understanding these subtle electronic influences can help in choosing the appropriate reaction conditions.
Q4: Are there any general precautions I can take to minimize dehydration?
A4: Absolutely. Here are some key preventative measures:
-
Temperature Control: Since dehydration is often promoted by heat, maintaining a low reaction temperature is crucial.[9][10]
-
Avoid Strong Acids: Strong acids are potent catalysts for dehydration.[9] Opt for milder reagents or non-acidic conditions whenever possible.
-
Anhydrous Conditions: While the reaction itself produces water, starting with strictly anhydrous conditions can sometimes help, especially in reactions where water can participate in side reactions.
Troubleshooting Guide: Diagnosing and Solving Dehydration Issues
This section provides a structured approach to troubleshooting unexpected dehydration of your tertiary alcohol derivatives.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Significant alkene formation detected by NMR/MS. | 1. Reaction temperature is too high. 2. Use of a strong acid catalyst. 3. Prolonged reaction time. | 1. Lower the reaction temperature. Consider running the reaction at 0°C or even -78°C if the reaction kinetics allow. 2. Switch to a milder, non-acidic reagent system. The POCl₃/pyridine system is an excellent alternative (see Protocol 1). 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| A complex mixture of products is observed, possibly indicating rearranged alkenes. | 1. Formation of a carbocation intermediate that is undergoing rearrangement. [11][12] | 1. Avoid E1-favoring conditions. Employ methods that proceed via an E2 mechanism, such as the POCl₃/pyridine method, which is known to prevent carbocation rearrangements. [13] |
| Low yield of the desired product, with the starting material consumed. | 1. Dehydration is the major reaction pathway. 2. The desired reaction is incompatible with the alcohol functional group. | 1. Implement the preventative strategies outlined above (lower temperature, milder reagents). 2. Protect the tertiary alcohol as a silyl ether before proceeding with the desired reaction (see Protocol 2). This will mask its reactivity. [14] |
Visualizing the Problem: The E1 Dehydration Pathway
Caption: The E1 mechanism for acid-catalyzed dehydration of the tertiary alcohol.
Experimental Protocols
Protocol 1: Mild Dehydration via an E2 Mechanism using Phosphorus Oxychloride (POCl₃) and Pyridine
This method is highly effective for dehydrating tertiary alcohols without the risk of carbocation rearrangements.[6][13]
Materials:
-
1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol derivative
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the tertiary alcohol (1.0 eq) in anhydrous pyridine (used as both solvent and base) and cool the solution to 0°C in an ice bath.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volume of pyridine).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.[15]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing the POCl₃/Pyridine Dehydration Workflow
Caption: Experimental workflow for the POCl₃/pyridine dehydration of a tertiary alcohol.
Protocol 2: Protection of the Tertiary Alcohol as a Silyl Ether
Protecting the alcohol as a silyl ether is an excellent strategy when the hydroxyl group is incompatible with downstream reaction conditions.[14][16] Tert-butyldimethylsilyl (TBS) ethers are commonly used due to their stability and ease of removal.
Materials:
-
1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol derivative
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Protection
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 eq) and imidazole (2.5 eq) or triethylamine (1.5 eq) in anhydrous DCM or DMF.
-
Addition of Silylating Agent: Add TBSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter and concentrate the solvent under reduced pressure. The silyl-protected alcohol can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Part B: Deprotection
-
Reaction Setup: Dissolve the silyl-protected alcohol in tetrahydrofuran (THF).
-
Addition of Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq).
-
Reaction Monitoring: Stir at room temperature and monitor by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the solvent and purify the deprotected alcohol by flash column chromatography.
References
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]
-
JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
-
Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]
-
YouTube. (2020, April 24). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. Retrieved from [Link]
-
ACS Publications. (2018, March 22). Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 11). 10.8: Alkene Synthesis by Dehydration of Alcohols. Retrieved from [Link]
-
IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]
-
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 9.10: Dehydration Using POCl3 and Pyridine. Retrieved from [Link]
-
Chemistry Steps. (2020, August 8). POCl3 for Dehydration of Alcohols. Retrieved from [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
RSC Publishing. (2015, May 4). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Dehydration to Alkenes with Strong Bronsted Acids (H2SO4, H3PO4, p-TsOH, MsOH) - Unified E1/E2-like Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 9.17: Carbocation Rearrangements. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Dehydration of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 18). Rearrangement in dehydration of alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 9.1: Dehydration Using POCl3 and Pyridine. Retrieved from [Link]
-
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
-
ACS Publications. (2011, March 18). Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Dehydration of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
SciELO. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
YouTube. (2021, January 22). Protecting Groups for Alcohols: Silyl Ethers | 12.5 Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Separating regioisomers during the synthesis of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the synthesis of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol .
The N-alkylation of asymmetric pyrazoles is notoriously prone to regioselectivity issues. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure you can synthesize, separate, and definitively identify your target regioisomer.
Part 1: Mechanistic Insights & Synthesis Troubleshooting
When reacting 4-bromo-3-methyl-1H-pyrazole with an epoxide (like isobutylene oxide) or an alkyl halide, researchers frequently observe the formation of two distinct products. Understanding the causality behind this is the first step to optimizing your workflow.
Reaction pathway showing the divergent N-alkylation of 4-bromo-3-methylpyrazole.
FAQ: Reaction Dynamics
Q: Why does the alkylation inevitably yield two distinct regioisomers? A: 4-Bromo-3-methyl-1H-pyrazole exists as a rapid mixture of tautomers. Upon deprotonation by a base, it forms a resonance-stabilized pyrazolide anion, which acts as an ambident nucleophile. Alkylation can occur at either the N1 or N2 position. While the steric bulk of the 3-methyl group slightly biases the attack toward the less hindered nitrogen, the energy difference in the transition states is insufficient to achieve complete regioselectivity, resulting in a1[1].
Q: How can I optimize the reaction to maximize the yield of the target 1,3-isomer? A: Regioselectivity can be subtly manipulated by altering the ion-pairing dynamics. Using a bulkier base (e.g., Cs2CO3 instead of K2CO3) or lowering the reaction temperature can amplify the steric differentiation between the two nitrogen atoms, favoring the 1,3-isomer.
Protocol 1: Step-by-Step N-Alkylation Methodology
-
Preparation: Charge an oven-dried round-bottom flask with 4-bromo-3-methyl-1H-pyrazole (1.0 equiv) and anhydrous DMF to create a 0.5 M solution.
-
Deprotonation: Add K2CO3 (2.0 equiv) and stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.
-
Alkylation: Dropwise add isobutylene oxide (1.5 equiv) via a syringe.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12–16 hours under a nitrogen atmosphere.
-
Quench & Extraction: Cool the mixture to room temperature. Quench with distilled water (equal volume to DMF) and extract three times with ethyl acetate.
-
Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (5× volume) to thoroughly remove residual DMF.
-
Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude regioisomer mixture.
Part 2: Chromatographic Separation of Regioisomers
Separating the 1,3-isomer from the 1,5-isomer is the most common bottleneck in this workflow. Because the structural difference is merely the position of a methyl group relative to the alkyl chain, their physical properties are nearly identical.
FAQ: Resolution Strategies
Q: My normal-phase TLC shows a single elongated spot. How can I resolve these regioisomers on silica gel? A: Pyrazole regioisomers often possess nearly identical dipole moments and polarities, making them2[2]. To resolve them, you must utilize a highly optimized, shallow gradient. A solvent system of Hexane/Ethyl Acetate is standard, and separation can be achieved by3[3] in a very slow ramp (e.g., 90:10 to 70:30).
Q: If flash chromatography fails, what is the best preparative HPLC method for separating these isomers? A: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is essential for4[4]. Using a mobile phase containing 5 suppresses residual silanol interactions[5], preventing peak tailing and allowing for baseline separation on a C18 column.
Quantitative Data: Chromatographic Conditions & Retention Metrics
| Method | Stationary Phase | Mobile Phase | Additive | Ret. Time (1,3-Isomer) | Ret. Time (1,5-Isomer) | Resolution (Rs) |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane : EtOAc (70:30) | None | Rf = 0.35 | Rf = 0.32 | Poor (<1.0) |
| Analytical HPLC | C18 (5 µm, 4.6 x 150 mm) | Water : MeCN (10-90% Grad) | 0.1% Formic Acid | 6.4 min | 6.8 min | Excellent (>1.5) |
| Preparative HPLC | C18 (10 µm, 21.2 x 250 mm) | Water : MeCN (40% Iso) | 0.1% Formic Acid | 14.2 min | 15.8 min | Good (1.2) |
Part 3: Structural Elucidation & Validation
Once you have isolated the two fractions, you must implement a self-validating analytical system to prove which fraction is your target molecule.
Analytical workflow for the separation and structural confirmation of pyrazole regioisomers.
FAQ: NMR Interpretation
Q: How do I definitively prove which isolated fraction is the target 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol? A: Standard 1D ¹H NMR is often insufficient because the chemical shifts of the 1,3- and 1,5-isomers are extremely similar. The self-validating standard for distinguishing N1 vs. N2 alkylation is 3[3]. NOESY identifies protons that are close to each other in 3D space (typically < 5 Å), allowing you to map the spatial relationship between the pyrazole substituents and the new alkyl chain.
Protocol 2: Step-by-Step Structural Elucidation via NOESY NMR
-
Sample Preparation: Dissolve 10–15 mg of the highly purified isomer fraction in 0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.
-
1D Reference Acquisition: Acquire a standard ¹H NMR spectrum. Assign the key signals: the N-CH₂ protons (~3.8–4.1 ppm), the pyrazole ring C5-H proton (~7.4 ppm), and the pyrazole methyl group (~2.2 ppm).
-
2D NOESY Setup: Configure a 2D NOESY (or ROESY) experiment. Set the mixing time (d8) to 300–500 ms, which is optimal for small molecules to allow NOE buildup without spin diffusion.
-
Data Processing: Process the 2D FID data with appropriate window functions (e.g., sine bell squared) and phase the spectrum to ensure purely positive absorptive cross-peaks.
-
Mechanistic Interpretation (Causality of Signal):
-
1,5-Isomer (Byproduct): You will observe a strong NOE cross-peak between the N-CH₂ protons and the pyrazole methyl group, because the alkyl chain is spatially adjacent to the methyl group at position 5.
-
1,3-Isomer (Target): You will observe an NOE cross-peak between the N-CH₂ protons and the pyrazole C5-H aromatic proton. There will be no NOE between the N-CH₂ and the methyl group, as they are on opposite sides of the heterocyclic ring.
-
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications. 1
-
Column chromatography conditions for separating pyrazole isomers - Benchchem. 2
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity - UAB Barcelona. 3
-
Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers - Benchchem. 4
-
Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Reactivity Guide: 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol vs. 4-Bromo-1H-pyrazole
Executive Summary
In modern drug development, the pyrazole ring is a ubiquitous pharmacophore found in kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. However, the late-stage functionalization of pyrazole building blocks heavily depends on their substitution patterns. This guide provides an objective, data-driven comparison between a highly functionalized, N-alkylated building block—1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (Compound A)—and the foundational, unprotected parent heterocycle, 4-bromo-1H-pyrazole (Compound B). By analyzing their divergent reactivity profiles, researchers can make informed, causal decisions regarding catalyst selection, protecting group strategies, and synthetic route design.
Structural and Electronic Profiling
The reactivity of a bromopyrazole in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is fundamentally dictated by the electronic state of its N1 position.
-
4-Bromo-1H-pyrazole (Compound B): This compound features an unprotected, acidic N-H proton (pKa ~14). Under the basic conditions required for cross-coupling, it readily deprotonates to form a highly nucleophilic pyrazolate anion[1]. This ambidentate nucleophile is prone to unwanted N-arylation and acts as a strong coordinating ligand to transition metals, which frequently disrupts catalytic cycles[2].
-
1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (Compound A): Here, the N1 position is covalently blocked by a 2-hydroxy-2-methylpropyl group, completely neutralizing the N-H acidity. The tertiary alcohol provides a polar handle that improves the aqueous solubility of final drug candidates, yet it is sterically hindered enough to prevent unwanted O-arylation. Furthermore, the C3-methyl group provides ortho-steric hindrance to the C4-bromide, slightly modulating the oxidative addition rate but ensuring highly regioselective reactivity.
Mechanistic Causality: The Suzuki-Miyaura Challenge
The most critical difference between these two building blocks emerges during C-C bond formation via Suzuki-Miyaura coupling.
When attempting to couple 4-bromo-1H-pyrazole using standard palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2 ), the reaction often stalls. The causality lies in the pyrazolate anion, which coordinates to the Pd(II) intermediate, forming stable, off-cycle oligomeric complexes (catalyst poisoning)[1]. This stalled cycle leaves the starting material exposed to the basic, aqueous environment, promoting protodehalogenation (debromination) as a major, yield-destroying side reaction[3]. To overcome this, specialized bulky, electron-rich biaryl phosphine ligands (like XPhos or SPhos) are strictly required to sterically prevent the formation of multiple Pd-N bonds and force the reductive elimination step[4].
Conversely, 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol acts as a "plug-and-play" electrophile. Because the nitrogen is robustly alkylated, pyrazolate formation is impossible. The reaction proceeds smoothly through the standard Pd(0)/Pd(II) catalytic cycle without the risk of catalyst poisoning or debromination, allowing the use of highly economical, standard catalyst systems[1].
Fig 1: Divergent Suzuki-Miyaura reactivity pathways based on N-substitution.
Quantitative Data & Reaction Conditions
The following table summarizes the optimized parameters and expected outcomes for both building blocks during C4-arylation.
| Parameter | Compound A: 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol | Compound B: 4-Bromo-1H-pyrazole |
| N-H Acidity | None (Covalently Protected) | pKa ~ 14 (Highly reactive)[1] |
| Preferred Pd Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | XPhos Pd G2 (Specialized)[4] |
| Preferred Base | K2CO3 or Na2CO3 | K3PO4 (Milder to prevent debromination)[1] |
| Typical Yield (Suzuki) | 85% - 98% | 40% - 85% (Highly ligand dependent)[4] |
| Major Side Reactions | Minimal (Clean C4 coupling) | Debromination, N-arylation, Homocoupling[1] |
| Steric Hindrance at C4 | Moderate (Due to C3-Methyl) | Low |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. The specific choice of reagents directly addresses the mechanistic challenges outlined above.
Protocol A: Suzuki-Miyaura Coupling of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Because the nitrogen is alkylated, this protocol utilizes an economical, standard catalyst system.
-
Preparation: To an oven-dried Schlenk flask, add 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), K2CO3 (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with dry Nitrogen gas three times to remove oxygen, which prevents boronic acid homocoupling.
-
Solvent Addition: Via syringe, add a degassed mixture of 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Reaction: Stir the mixture vigorously and heat to 90 °C in a preheated oil bath for 12 hours. Monitor completion via LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel flash chromatography.
Protocol B: Optimized Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole
This protocol mandates the use of XPhos Pd G2 and a milder base to suppress catalyst poisoning and debromination[1],[4].
-
Preparation: To an oven-dried reaction vessel, add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv), and K3PO4 (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and replace the atmosphere with Argon by evacuating and backfilling three times.
-
Catalyst Addition: Quickly add the palladium pre-catalyst (XPhos Pd G2, 6-7 mol%) under a positive stream of Argon. Causality: XPhos is critical; standard ligands like PPh3 will fail here.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Stir vigorously and heat to 100 °C for 16–24 hours[1].
-
Workup: Cool the mixture, extract with ethyl acetate, dry over Na2SO4 , and purify by flash column chromatography to afford the 4-aryl-1H-pyrazole[1].
References
-
"Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." PMC (National Institutes of Health). Available at:[Link]
-
"An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." ResearchGate. Available at:[Link]
Sources
Validating LC-MS detection limits for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol impurities
As pharmaceutical pipelines increasingly rely on highly functionalized heterocycles, controlling trace-level synthetic intermediates has become a critical regulatory hurdle. The compound 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS: 1853185-71-3) is a prime example. Featuring a reactive brominated pyrazole core, this intermediate poses a potential genotoxic risk if carried over into the final Active Pharmaceutical Ingredient (API).
Under the [1], such structural alerts require stringent risk assessment and control, often demanding limits of quantitation (LOQ) in the sub-part-per-million (ppm) range. To achieve this, analytical scientists must choose the right mass spectrometry platform. This guide objectively compares the performance of Triple Quadrupole (QqQ) versus High-Resolution Accurate Mass (HRAM / Q-TOF) systems for validating the detection limits of this specific brominated impurity, grounded in the principles of [2].
Platform Comparison: QqQ vs. HRAM (Q-TOF)
When quantifying ultra-trace impurities, the architectural differences between mass analyzers dictate their performance in complex API matrices [3].
-
Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It acts as a highly selective mass filter, stripping away matrix noise to deliver unparalleled sensitivity. It is the gold standard for routine, targeted ICH M7 compliance.
-
HRAM (Q-TOF or Orbitrap): Operates in Parallel Reaction Monitoring (PRM) or Full Scan MS/MS. While it sacrifices a degree of absolute sensitivity compared to top-tier QqQs, it provides exact mass data (< 2 ppm error), making it indispensable when isobaric matrix interferences confound QqQ results.
Quantitative Performance Comparison
The following table summarizes the validated performance metrics for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol spiked into a generic 10 mg/mL API matrix.
| Performance Parameter | Triple Quadrupole (QqQ) | High-Resolution (Q-TOF) | Analytical Causality & Impact |
| Acquisition Mode | MRM (Targeted) | PRM (Targeted High-Res) | MRM maximizes duty cycle for specific ions; PRM captures the full product ion spectrum for structural confirmation. |
| LOD (S/N ≥ 3) | 0.05 ng/mL | 0.25 ng/mL | QqQ's collision cell design offers superior ion transmission, yielding a 5x lower Limit of Detection. |
| LOQ (S/N ≥ 10) | 0.15 ng/mL | 0.75 ng/mL | QqQ is preferred for meeting ultra-low Threshold of Toxicological Concern (TTC) limits (e.g., 1.5 µ g/day ). |
| Linear Dynamic Range | 5–6 orders of magnitude | 3–4 orders of magnitude | QqQ prevents detector saturation at higher concentrations, allowing a single method for both trace and limit testing. |
| Mass Accuracy | Unit resolution (~0.7 Da) | < 2 ppm error | Q-TOF unambiguously resolves the impurity from co-eluting API degradants sharing the same nominal mass. |
Mechanistic Method Development: The "Why" Behind the Workflow
To build a robust, self-validating analytical method, every parameter must be selected based on the physicochemical properties of the target molecule.
Ionization Strategy: Exploiting the Pyrazole Nitrogen
The target compound contains a pyrazole ring with two nitrogen atoms. The N2 position is basic and readily accepts a proton in an acidic environment. Therefore, Positive Electrospray Ionization (ESI+) using a mobile phase modified with 0.1% Formic Acid is the optimal choice, generating a strong [M+H]+ precursor ion.
Chromatographic Causality: The Biphenyl Advantage
A common failure in impurity profiling is co-elution with the API, leading to severe ion suppression. While standard C18 columns rely purely on hydrophobic interactions, a Biphenyl stationary phase introduces π−π interactions. The electron-rich pyrazole ring of the impurity interacts strongly with the biphenyl groups, selectively retaining the impurity and ensuring baseline resolution from non-aromatic or differently substituted API matrices.
Self-Validating Specificity: The Bromine Signature
The presence of the bromine atom provides a built-in validation mechanism. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The protonated molecule ( C8H13BrN2O ) will exhibit a distinct precursor ion doublet at m/z 233.0 and m/z 235.0 .
By programming the mass spectrometer to monitor MRM transitions for both isotopes (e.g., 233.0 → 177.0 and 235.0 → 179.0), the method becomes self-validating. If a peak is detected at m/z 233 but lacks the corresponding m/z 235 peak at the exact same retention time with a ~1:1 area ratio, it is immediately flagged as a false positive caused by matrix interference.
Step-by-Step Experimental Protocol
This protocol establishes a self-validating system for determining the LOQ in accordance with ICH Q2(R2) guidelines.
Step 1: Matrix Preparation Dissolve the API in a 50:50 Water:Acetonitrile diluent to achieve a high concentration of 10 mg/mL. This intentionally stresses the system to account for worst-case matrix suppression.
Step 2: Isotopic Spiking Spike the API matrix with the 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol reference standard at the target LOQ (e.g., 0.15 ng/mL, representing 30% of a standard TTC limit).
Step 3: LC Separation Inject 5 µL onto a Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes to separate the impurity from the API bulk.
Step 4: MS/MS Acquisition Operate the QqQ in ESI+ MRM mode. Monitor the primary transition ( 79 Br: m/z 233.0 → 177.0) for quantitation, and the secondary transition ( 81 Br: m/z 235.0 → 179.0) for qualification.
Step 5: System Suitability and Validation Inject the spiked matrix in hexaplicate ( n=6 ). The system validates itself if it meets the following criteria:
-
Sensitivity: Signal-to-Noise (S/N) ratio for both transitions is ≥ 10.
-
Precision: The relative standard deviation (%RSD) of the peak areas is ≤ 10%.
-
Specificity: The peak area ratio of the 79 Br to 81 Br transitions falls strictly within 0.9 to 1.1.
Analytical Workflow Visualization
The following diagram maps the logical progression of the self-validating LC-MS/MS workflow, highlighting the divergence between routine QqQ quantitation and HRAM troubleshooting.
Figure 1: Self-validating LC-MS/MS workflow for brominated pyrazole impurity profiling.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH Official Guidelines. Available at:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Guidelines. Available at:[Link]
-
Solanki, J., et al. Analytical method development and validation for quantification of prominent genotoxic impurity in the marketed formulation using LC-MS/MS. Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). Available at:[Link]
Cross-coupling efficiency of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol compared to standard aryl bromides
As transition-metal-catalyzed cross-coupling reactions remain a cornerstone of modern drug discovery, the structural complexity of target scaffolds has increasingly shifted toward highly functionalized, sterically hindered heterocycles. While standard aryl bromides (e.g., bromobenzene) undergo routine palladium-catalyzed couplings with near-universal success, highly substituted heteroaryl halides present distinct kinetic and thermodynamic hurdles.
This guide provides an objective, data-driven comparison of the cross-coupling efficiency of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol against standard aryl bromides. By dissecting the causality behind its lower intrinsic reactivity, we provide researchers with self-validating protocols to optimize yields, suppress side reactions, and streamline late-stage functionalization.
Mechanistic Analysis: Why Heteroaryl Bromides Defy Standard Conditions
To understand the divergent reactivity of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol compared to simple benzenoid systems, we must analyze the substrate through three mechanistic lenses: electronic density, steric shielding, and competitive off-cycle pathways.
A. Electronic Deactivation of Oxidative Addition
The 4-position of a pyrazole ring is inherently electron-rich (π-excessive). The presence of the electron-donating N1-alkyl group and the C3-methyl group further increases the electron density at C4. In palladium-catalyzed cross-coupling, the initial oxidative addition of the C–Br bond to the Pd(0) center requires the aryl halide to act as an electrophile. Consequently, the high electron density of the pyrazole core significantly dampens the rate of oxidative addition compared to electron-neutral standard aryl bromides[1].
B. Steric Shielding at the Reaction Center
Unlike bromobenzene, where the C–Br bond is highly accessible, the C4-bromide in our target molecule is flanked by a C3-methyl group. This ortho-substitution creates a severe steric penalty for the approaching bulky Pd(0)L2 active catalyst. Furthermore, the N1 substituent (a bulky 2-methylpropan-2-ol group) projects additional steric bulk into the catalyst's coordination sphere, complicating both the oxidative addition and the subsequent transmetalation steps.
C. Susceptibility to Protodehalogenation
Because the oxidative addition is kinetically sluggish, the lifetime of the unreacted starting material in the basic, heated reaction mixture is prolonged. Electron-rich heteroaryl bromides are notoriously susceptible to protodehalogenation (the reduction of the C–Br bond to C–H)[2]. If any hydride sources are present—such as protic solvents, moisture, or even certain alkoxide bases undergoing β -hydride elimination—the pyrazole will rapidly dehalogenate, destroying the starting material.
Figure 1: Palladium-catalyzed cross-coupling cycle highlighting kinetic bottlenecks for 4-bromopyrazoles.
Comparative Performance Data
When subjected to "standard" Suzuki-Miyaura conditions (e.g., Pd(PPh3)4 , K2CO3 , Toluene/EtOH/Water), 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically stalls, yielding primarily recovered starting material or the des-bromo byproduct. In contrast, standard aryl bromides achieve near-quantitative conversion.
Overcoming this requires switching to highly active, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or tBuXPhos) that can force the oxidative addition and facilitate transmetalation despite the steric bulk.
Table 1: Cross-Coupling Efficiency Comparison
| Substrate | Relative Oxidative Addition Rate | Protodehalogenation Risk | Yield: Standard Conditions ( Pd(PPh3)4 ) | Yield: Optimized Conditions ( Pd2(dba)3 / XPhos) |
| Bromobenzene | Fast (Baseline) | Low | >95% | >95% |
| 4-Bromotoluene | Moderate-Fast | Low | 85–90% | >95% |
| 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol | Very Slow | High | <20% (Mainly Dehalogenation) | 75–85% |
Note: "Standard Conditions" refers to 5 mol% Pd(PPh3)4 , 2.0 eq K2CO3 , Toluene/Water (4:1), 80°C. "Optimized Conditions" refers to 2 mol% Pd2(dba)3 , 4 mol% XPhos, 2.0 eq K3PO4 , anhydrous Dioxane, 100°C.
Optimization Logic & Troubleshooting
To build a self-validating experimental system, researchers must anticipate failure modes. If the reaction fails, GC-MS analysis of the crude mixture will dictate the next optimization step.
-
Observation: High levels of unreacted starting material → Cause: Failed oxidative addition. Fix: Switch to a more electron-rich ligand (tBuXPhos).
-
Observation: High levels of des-bromo pyrazole → Cause: Protodehalogenation. Fix: Rigorously dry solvents and switch to a strictly anhydrous base system[2].
Figure 2: Strategic optimization logic for overcoming heteroaryl bromide cross-coupling challenges.
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is specifically engineered to overcome the kinetic bottlenecks of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol. It utilizes Buchwald's XPhos ligand, which is uniquely suited for sterically hindered, electron-rich heteroaryl halides.
Materials Required:
-
Electrophile: 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 equiv, 1.0 mmol)
-
Nucleophile: Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)
-
Catalyst: Pd2(dba)3 (0.02 equiv, 2 mol% Pd)
-
Ligand: XPhos (0.048 equiv, 4.8 mol%)
-
Base: Anhydrous K3PO4 (3.0 equiv, 3.0 mmol)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Critical Step): In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd2(dba)3 and XPhos. Evacuate and backfill the tube with dry Argon three times. Add 1.0 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange. Causality: Pre-forming the active L1Pd(0) species prevents the pyrazole nitrogen from competitively binding to naked palladium and poisoning the catalyst.
-
Substrate Addition: To a separate oven-dried vial, add the pyrazole bromide, the boronic acid, and finely milled anhydrous K3PO4 . Transfer this solid mixture into the Schlenk tube under a positive stream of Argon.
-
Solvent Addition & Degassing: Add the remaining 4.0 mL of anhydrous 1,4-dioxane. Seal the tube and sparge the mixture with Argon for 10 minutes. Causality: Oxygen rapidly degrades electron-rich phosphines like XPhos, leading to premature catalyst death.
-
Heating & Monitoring: Transfer the sealed tube to a pre-heated oil bath at 100°C. Stir vigorously (800 rpm) to ensure the heterogeneous base is well-suspended.
-
In-Process Validation: After 2 hours, withdraw a 20 μL aliquot under Argon. Quench with water and extract with EtOAc. Analyze via GC-MS.
-
Validation Check: If the ratio of des-bromo pyrazole to product is >1:5, your solvent/base system is wet. Abort, rigorously dry reagents, and restart.
-
-
Workup: Upon complete consumption of the bromide (typically 6–12 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.
References
-
Molander, G. A., & Biolatto, B. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 2003, 68(11), 4302-4314. Available at:[Link]
-
Al-Amin, M., et al. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Catalysts (MDPI), 2019, 9(12), 1066. Available at:[Link]
Sources
Spectroscopic Comparison Guide: 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol vs. its Des-Bromo Analog
Executive Summary
In medicinal chemistry and drug development, the selective halogenation of heterocyclic scaffolds is a fundamental strategy for modulating lipophilicity, tuning metabolic clearance, and providing synthetic handles for transition-metal-catalyzed cross-coupling. This guide provides a definitive spectroscopic comparison between 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (the brominated target) and its unsubstituted precursor, 1-(3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (the des-bromo analog). By analyzing the distinct mass spectrometric, nuclear magnetic resonance, and infrared signatures, researchers can unequivocally differentiate these analogs and validate synthetic conversions.
Diagnostic Workflow
Workflow for the spectroscopic differentiation of brominated and des-bromo pyrazole analogs.
Mass Spectrometry (ESI-MS): The Isotopic Fingerprint
Mechanistic Insight: Mass spectrometry provides the most immediate and visually striking confirmation of bromination. The natural nucleosynthesis of bromine results in two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 natural abundance (50.69% and 49.31%, respectively). Consequently, any molecular ion containing a single bromine atom will exhibit a characteristic doublet separated by 2 m/z units with equal intensity[1]. The des-bromo analog, lacking this isotopic signature, will present a standard singlet molecular ion peak.
Table 1: Mass Spectrometry (ESI+) Comparison
| Parameter | Des-Bromo Analog | Brominated Analog |
| Chemical Formula | C₈H₁₄N₂O | C₈H₁₃BrN₂O |
| Monoisotopic Mass | 154.11 Da | 232.02 Da |
| Observed [M+H]⁺ | m/z 155.12 (Singlet) | m/z 233.03 & 235.03 (1:1 Doublet) |
| Diagnostic Feature | Absence of heavy isotopes | Characteristic ⁷⁹Br/⁸¹Br isotopic signature |
Nuclear Magnetic Resonance (NMR): Electronic & Steric Mapping
Mechanistic Insight: The C4 position of the pyrazole ring is highly sensitive to substitution. In the des-bromo analog, the C4 carbon resonates at approximately 106 ppm, and its attached proton appears as a distinct signal around 6.0 ppm in the ¹H NMR spectrum. Upon bromination, the ¹H signal is completely abolished. More interestingly, the ¹³C signal for C4 undergoes a characteristic upfield shift to approximately 95 ppm. This counterintuitive shielding effect, despite bromine's electronegativity, is known as the "heavy atom effect" (or normal halogen dependence), driven by spin-orbit coupling from the large electron cloud of the bromine atom[2].
Table 2: NMR Chemical Shifts (CDCl₃, 400 MHz)
| Nucleus / Position | Des-Bromo Analog | Brominated Analog | Shift Causality |
| ¹H: C4-H | ~6.05 ppm (s, 1H) | Absent | Direct substitution by Bromine |
| ¹H: C5-H | ~7.30 ppm (d, 1H) | ~7.45 ppm (s, 1H) | Deshielding by adjacent electronegative Br |
| ¹³C: C4 | ~105.5 ppm | ~95.2 ppm | Upfield shift via Heavy Atom Effect (Spin-Orbit Coupling) |
| ¹³C: C5 | ~131.0 ppm | ~133.5 ppm | Inductive deshielding |
Infrared (IR) Spectroscopy: Vibrational Signatures
Mechanistic Insight: Infrared vibrational frequencies are governed by Hooke's Law, which dictates that frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. Because the bromine atom is significantly heavier than a hydrogen atom, the C-Br stretching vibration is pushed down into the far fingerprint region (690–515 cm⁻¹), whereas the C-H bend it replaces occurs at higher frequencies[3].
Table 3: ATR-FTIR Vibrational Frequencies
| Vibrational Mode | Des-Bromo Analog | Brominated Analog |
| O-H Stretch | ~3350 cm⁻¹ (Broad) | ~3350 cm⁻¹ (Broad) |
| Aliphatic C-H Stretch | 2970 - 2850 cm⁻¹ | 2970 - 2850 cm⁻¹ |
| Pyrazole C=C / C=N | ~1510 cm⁻¹ | ~1505 cm⁻¹ |
| C-Br Stretch | Absent | ~640 cm⁻¹ (Strong, Sharp) |
Self-Validating Experimental Protocols
To ensure uncompromising data integrity, the following methodologies incorporate built-in validation steps.
Protocol A: High-Resolution LC-MS (ESI+)
-
System Initialization & Blanking (Validation Step): Inject a blank solvent (LC-MS grade Methanol with 0.1% Formic Acid) to establish a baseline and validate the absolute absence of column carryover.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 to prevent detector saturation and ion suppression.
-
Acquisition: Run the sample in positive ion mode (ESI+). Scan range: m/z 100–500.
-
Data Verification: Confirm the presence of the [M+H]⁺ peak. For the brominated sample, mathematically verify the 1:1 intensity ratio of the M and M+2 peaks to confirm the presence of a single bromine atom.
Protocol B: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation (Validation Step): Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal standard (0.00 ppm), providing a self-validating reference point to correct for any magnetic field drift.
-
¹H NMR Acquisition: Acquire 16 scans with a 30° pulse angle and a relaxation delay (d1) of 1 second.
-
¹³C NMR Acquisition: Acquire 512 scans with proton decoupling. Use a d1 of 2 seconds to ensure complete relaxation of the quaternary C4-Br carbon, which typically has a longer T₁ relaxation time than protonated carbons.
-
Data Verification: Phase and baseline correct the spectra. Verify the disappearance of the C4-H integration (~6.0 ppm) in the brominated analog.
Protocol C: ATR-FTIR Spectroscopy
-
Background Scan (Validation Step): Before loading the sample, acquire a 32-scan background spectrum of the clean diamond ATR crystal. This self-validating step ensures atmospheric H₂O and CO₂ are accurately subtracted from the final sample data.
-
Sample Loading: Place 2–3 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.
-
Acquisition: Acquire 32 scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Data Verification: Inspect the 690–515 cm⁻¹ region. A strong, sharp band confirms the C-Br stretch, which must be completely absent in the des-bromo control.
References
-
6.4: Isotope Abundance Source: Chemistry LibreTexts URL:[Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI (Crystals 2023, 13(7), 1101) URL:[Link]
-
11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]
Sources
A Comprehensive Guide to Establishing Reference Standards for the Quality Control of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
In the landscape of pharmaceutical development, the integrity of a drug product is intrinsically linked to the quality of its active pharmaceutical ingredient (API). A cornerstone of this quality assurance is the establishment of highly characterized reference standards. These standards serve as the benchmark against which all subsequent batches of the API are measured, ensuring consistency, purity, and potency. This guide provides a detailed, scientifically-grounded framework for the establishment of primary and working reference standards for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a novel pyrazole derivative. The methodologies outlined herein are rooted in international regulatory guidelines and best practices in analytical chemistry.
The pyrazole moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The specific compound, 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, with the CAS number 1008510-87-9, represents a unique chemical entity for which robust quality control is paramount for its potential therapeutic applications.[6][7]
The Hierarchy of Reference Standards
In pharmaceutical quality control, a tiered approach to reference standards is often employed to conserve the highly characterized and often scarce primary reference standard (PRS).[8][9]
-
Primary Reference Standard (PRS): A substance that has been shown by an extensive set of analytical tests to be authentic material of high purity. The PRS is the ultimate standard and is used to calibrate analytical methods and to characterize working standards. Its establishment is a one-time, rigorous process.
-
Working Reference Standard (WRS): A substance of established quality and purity, as shown by comparison to a primary reference standard. The WRS is used for routine day-to-day analysis of production batches.[8][9]
The relationship between these standards is illustrated in the workflow below.
Caption: Workflow of Reference Standard Hierarchy.
Part 1: Establishing the Primary Reference Standard (PRS)
The qualification of a PRS for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves a comprehensive characterization to confirm its identity, purity, and other critical physicochemical properties. A candidate batch with the highest possible purity, typically from a well-controlled synthesis, should be selected.
Identity Confirmation
A battery of spectroscopic techniques should be employed to unequivocally confirm the molecular structure of the candidate material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The observed chemical shifts, coupling constants, and correlations must be consistent with the proposed structure of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, which should correspond to its elemental composition (C7H11BrN2O).[10] Fragmentation patterns observed in MS/MS experiments can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H stretching for the alcohol, C-H stretching for the alkyl groups, and C=N and C=C stretching within the pyrazole ring.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., methanol or acetonitrile) should be recorded to determine the wavelength of maximum absorbance (λmax), which is a useful characteristic for quantitative analysis by HPLC.
Purity Assessment
Purity assessment is a critical component of PRS qualification and should be performed using a combination of chromatographic and other analytical techniques.
-
Chromatographic Purity (HPLC, GC):
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the workhorse for purity determination in the pharmaceutical industry.[11][12] Multiple, orthogonal HPLC methods (e.g., different stationary phases and/or mobile phases) should be used to ensure all potential impurities are detected.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is particularly useful for detecting volatile organic impurities and residual solvents.
-
-
Water Content: The water content should be determined by Karl Fischer titration. This is crucial for an accurate purity assignment, especially for a hygroscopic compound.
-
Residual Solvents: The content of residual solvents from the synthesis process should be determined by headspace GC-MS and must be below the limits specified in the ICH Q3C guidelines.
-
Inorganic Impurities: The amount of inorganic impurities can be estimated by the sulfated ash test.
-
Elemental Analysis: The percentage of carbon, hydrogen, and nitrogen should be determined by combustion analysis and compared with the theoretical values for C7H11BrN2O.
Physicochemical Characterization
-
Melting Point: The melting point should be determined using a calibrated apparatus, such as a differential scanning calorimeter (DSC). A sharp melting peak is indicative of high purity.
-
Differential Scanning Calorimetry (DSC): DSC provides information on the melting point, heat of fusion, and can also be used to detect polymorphisms.[13]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and can be used to assess thermal stability and the presence of volatile components.[13]
-
X-ray Powder Diffraction (XRPD): XRPD is used to characterize the solid-state properties of the material, such as its crystallinity and polymorphic form.[13]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to ensure that the primary analytical method (typically HPLC) is "stability-indicating."[14][15][16][17][18] The candidate reference standard should be subjected to stress conditions as per ICH Q1A(R2) guidelines, including:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[14]
-
Thermal Stress: Exposure to high temperatures in both dry and humid conditions.[18]
-
Photostability: Exposure to light as specified in ICH Q1B guidelines.[17][18]
The degradation products should be well-separated from the main peak in the HPLC chromatogram, demonstrating the specificity of the method.
The workflow for the qualification of a Primary Reference Standard is depicted below.
Caption: Workflow for PRS Qualification.
Purity Assignment
The purity of the PRS is typically assigned using a mass balance approach, where the contributions of all impurities are subtracted from 100%.
Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
Part 2: Comparison of Primary vs. Working Reference Standards
Once the PRS is established, a batch of high-purity material can be qualified as a Working Reference Standard (WRS) by direct comparison to the PRS. The WRS is used for routine analyses to preserve the PRS.[8] The qualification of a WRS is less extensive than for a PRS but must demonstrate its suitability for its intended use.
Comparative Testing
The candidate WRS should be tested alongside the PRS using the same analytical methods. The results should be comparable within predefined acceptance criteria.
| Test | Primary Reference Standard (PRS) | Working Reference Standard (WRS) - Batch A | Acceptance Criteria for WRS |
| Identity | |||
| ¹H NMR | Conforms to structure | Conforms to structure | Spectrum is superimposable with PRS |
| IR | Conforms to structure | Conforms to structure | Spectrum is superimposable with PRS |
| Purity | |||
| Purity by HPLC (Area %) | 99.92% | 99.85% | ≥ 99.5% |
| Individual Impurity | Impurity A: 0.03%Impurity B: 0.05% | Impurity A: 0.04%Impurity B: 0.06% | Individual impurity ≤ 0.10% |
| Water Content (KF) | 0.08% | 0.12% | ≤ 0.20% |
| Assay | |||
| Assay vs. PRS (HPLC) | 100.0% (by definition) | 99.9% | 99.0% - 101.0% |
Experimental Protocol: Comparative HPLC Assay of WRS against PRS
This protocol outlines a stability-indicating HPLC method for the assay of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Objective: To determine the potency of the Working Reference Standard (WRS) relative to the Primary Reference Standard (PRS).
Materials:
-
1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol PRS
-
1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol WRS candidate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation (PRS): a. Accurately weigh about 25 mg of the PRS and transfer to a 50 mL volumetric flask. b. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Preparation (WRS): a. Accurately weigh about 25 mg of the WRS candidate and transfer to a 50 mL volumetric flask. b. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 0.5 mg/mL.
-
Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the PRS solution five times and the WRS solution in duplicate. c. The relative standard deviation (RSD) for the peak area of the five replicate injections of the PRS should be not more than 1.0%.
-
Calculation: Calculate the percentage assay of the WRS using the following formula:
Assay (%) = (Area_WRS / Area_PRS) x (Conc_PRS / Conc_WRS) x Purity_PRS
Where:
-
Area_WRS = Average peak area of the WRS injections
-
Area_PRS = Average peak area of the PRS injections
-
Conc_PRS = Concentration of the PRS solution (mg/mL)
-
Conc_WRS = Concentration of the WRS solution (mg/mL)
-
Purity_PRS = Assigned purity of the PRS (%)
-
Conclusion
The establishment of well-characterized reference standards is a non-negotiable prerequisite for the development and commercialization of any pharmaceutical product. For a novel entity such as 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a systematic and scientifically rigorous approach, as outlined in this guide, is imperative. By adhering to the principles of identity confirmation, comprehensive purity assessment, and comparison against a primary standard, researchers and drug developers can ensure the quality, safety, and efficacy of their products. The use of validated analytical methods and a tiered system of reference standards provides a robust framework for quality control throughout the lifecycle of the drug.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Dong, M. W. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Nufer, R. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degrad
- Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 73-98.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
- Creating Working Reference Standard (WRS) Qualification Protocols. (2023, October 23). BioPharma Consulting Group.
- Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments.
- API Characterization. (n.d.). NETZSCH Analyzing & Testing.
- Analytical Development. (n.d.). BOC Sciences.
- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.).
- The USP Monograph and Reference Standard development process. (n.d.).
- USP Reference Standards. (n.d.).
- Reference Standards in the Pharmaceutical Industry. (2024, January 29). MRIGlobal.
- 1-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol. (n.d.). PubChem.
- More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2).
- 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol. (n.d.). Sigma-Aldrich.
- 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol. (n.d.). ChemScene.
- Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(15), 10255-10313.
- Kumar, A., et al. (2025, November 3). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 15(45), 35678-35692.
- Kula, M., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543.
- Ahmed, S., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
- Kumar, V., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). International Journal of Novel Research and Development, 9(7).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. epj-conferences.org [epj-conferences.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol | 1008510-87-9 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 9. who.int [who.int]
- 10. PubChemLite - 1-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol (C7H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. agilent.com [agilent.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Testing | SGS USA [sgs.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. onyxipca.com [onyxipca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
